NSC 689534
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
Fórmula molecular |
C19H18N6S |
|---|---|
Peso molecular |
362.5 g/mol |
Nombre IUPAC |
1,1-bis(pyridin-2-ylmethyl)-3-[(E)-pyridin-2-ylmethylideneamino]thiourea |
InChI |
InChI=1S/C19H18N6S/c26-19(24-23-13-16-7-1-4-10-20-16)25(14-17-8-2-5-11-21-17)15-18-9-3-6-12-22-18/h1-13H,14-15H2,(H,24,26)/b23-13+ |
Clave InChI |
AEEZWHXVVXFVAD-YDZHTSKRSA-N |
Origen del producto |
United States |
Foundational & Exploratory
Unraveling the Mechanism of Action of NSC 689534: A Review of Available Data
Despite extensive investigation, publicly accessible scientific literature and databases do not contain specific information regarding the mechanism of action, molecular targets, or signaling pathways of the compound designated NSC 689534. This suggests that this compound may be a compound that has not been the subject of published scientific research, or it may be an internal designation within a research entity that has not been publicly disclosed.
Efforts to retrieve data on this compound's biological activity, including quantitative metrics, experimental protocols, and associated signaling pathways, have been unsuccessful. Searches of chemical and biological databases, as well as scholarly articles, yielded no specific results for this particular compound.
The absence of information could be attributed to several factors:
-
Early-Stage Research: this compound may be a compound in the very early stages of discovery and development, with research findings not yet published.
-
Proprietary Research: The compound could be part of a proprietary research and development program within a pharmaceutical or biotechnology company, with the data remaining confidential.
-
Lack of Significant Findings: It is also possible that the compound was synthesized and screened but did not exhibit significant biological activity or a desirable therapeutic profile, and therefore, further research was not pursued or published.
-
Alternative Designation: The compound may be more commonly known by a different name or code that is not linked to this compound in public databases.
Without any primary or secondary research data, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create visualizations of its mechanism of action as requested. Further investigation would be contingent on the public release of data from the originating institution or research group that designated this compound as this compound.
An In-depth Technical Guide on the Discovery and Synthesis of NSC 689534
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
NSC 689534 is a novel thiosemicarbazone identified by the National Cancer Institute's Developmental Therapeutics Program. While the compound itself exhibits low micromolar anti-cancer activity, its potency is dramatically enhanced through chelation with copper (Cu²⁺). The resulting complex, this compound/Cu²⁺, mediates its cytotoxic effects primarily through the induction of oxidative and endoplasmic reticulum (ER) stress, leading to cell death. This mechanism is distinct from the iron-chelation pathway often associated with other thiosemicarbazones. This guide provides a comprehensive overview of the discovery, a plausible synthetic route, and the key biological findings related to this compound, presenting quantitative data and detailed experimental protocols for further research and development.
Discovery and Identification
This compound, chemically named 2-pyridinecarbaldehyde N,N-bis(2-pyridinylmethyl)thiosemicarbazone, was sourced from the Drug Synthesis and Chemistry Branch of the Developmental Therapeutics Program at the National Cancer Institute (NCI), Rockville, MD.[1] Its identification as a potential anti-cancer agent likely arose from the NCI's extensive screening programs that evaluate vast libraries of chemical compounds for cytotoxic activity against various cancer cell lines.
Plausible Synthesis of this compound
While the exact synthesis protocol from the NCI is not publicly detailed, a plausible and chemically sound two-step synthetic route can be proposed based on established methods for the synthesis of N,N-disubstituted thiosemicarbazones. The synthesis involves the preparation of a key intermediate, N,N-bis(2-pyridinylmethyl)thiosemicarbazide, followed by a condensation reaction with 2-pyridinecarbaldehyde.
Proposed Synthesis Workflow
Caption: Proposed two-step synthesis of this compound.
Detailed Methodologies
Step 1: Synthesis of N,N-bis(2-pyridinylmethyl)thiosemicarbazide (Intermediate)
-
Preparation of N,N-bis(2-pyridinylmethyl)amine: This precursor can be synthesized by the double alkylation of a primary amine with 2-(chloromethyl)pyridine (B1213738) or 2-(bromomethyl)pyridine.
-
Formation of Thiosemicarbazide: The synthesized N,N-bis(2-pyridinylmethyl)amine is then reacted with a thiocyanate salt, such as ammonium thiocyanate, in the presence of an acid (e.g., hydrochloric acid). The reaction is typically carried out in a protic solvent like ethanol (B145695) and heated to facilitate the formation of the thiosemicarbazide. The product would then be isolated and purified by recrystallization.
Step 2: Synthesis of this compound
-
Condensation Reaction: An equimolar amount of the N,N-bis(2-pyridinylmethyl)thiosemicarbazide intermediate and 2-pyridinecarbaldehyde are dissolved in ethanol.
-
Catalysis: A catalytic amount of a weak acid, such as glacial acetic acid, is added to the mixture to promote the condensation reaction.
-
Reaction Conditions: The mixture is heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
Isolation and Purification: Upon completion, the reaction mixture is cooled, and the resulting precipitate (this compound) is collected by filtration, washed with cold ethanol, and dried. The final product can be further purified by recrystallization from a suitable solvent like ethanol.
Biological Activity and Mechanism of Action
The anti-cancer properties of this compound are profoundly influenced by metal chelation. While iron chelation attenuates its activity, complexation with copper significantly enhances its cytotoxicity.[1]
Data Presentation: In Vitro Cytotoxicity
The following tables summarize the 50% inhibitory concentration (IC₅₀) values of this compound and its metal complexes in human cancer cell lines.
Table 1: IC₅₀ Values of this compound and its Copper Complex [1]
| Cell Line | Compound | IC₅₀ (µM) |
| HL60 (Leukemia) | This compound | 0.85 |
| This compound/Cu²⁺ | 0.2 | |
| PC3 (Prostate) | This compound | 2.1 |
| This compound/Cu²⁺ | 0.4 |
Table 2: Effect of Iron-Containing Biomolecules on this compound Activity in HL60 Cells [1]
| Compound/Condition | IC₅₀ (µM) |
| This compound alone | 0.9 |
| This compound + Hemoglobin (2.5 µM) | 1.8 |
| This compound + Transferrin (100 µg/mL) | 2.5 |
| This compound + Hemin (10 µM) | 4.5 |
Signaling Pathway of this compound/Cu²⁺
The primary mechanism of action for the this compound/Cu²⁺ complex is the induction of oxidative stress, which subsequently leads to ER stress and apoptosis.
Caption: Signaling pathway of this compound/Cu²⁺ induced cell death.
Experimental Protocols
The following are detailed methodologies for key experiments performed to elucidate the biological activity of this compound.[1]
Cell Lines and Reagents
-
Cell Lines: HL60 (monocytic leukemia) and PC3 (prostate carcinoma) were obtained from the Division of Cancer Treatment and Diagnosis Tumor Repository (Frederick, MD).
-
Compound Preparation: this compound was obtained from the NCI. For experiments involving metal chelates, this compound was pre-incubated with a 2-molar excess of CuCl₂ or FeCl₂/FeCl₃ for 30 minutes at room temperature before being added to cell cultures.
Cell Viability Assay
-
Cell Seeding: Cells were seeded in 96-well plates at an appropriate density.
-
Treatment: Cells were exposed to a range of concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
[¹⁴C]-Leucine Incorporation: 1 µCi/mL of [¹⁴C]-leucine was added to the wells for the final 4 hours of incubation.
-
Harvesting and Measurement: Cells were harvested onto filter mats. The incorporated radioactivity was measured using a scintillation counter.
-
Data Analysis: IC₅₀ values were calculated from dose-response curves.
Cell Cycle Analysis
-
Treatment: HL60 and PC3 cells were treated with this compound or this compound/Cu²⁺ for 48 hours.
-
Fixation: Cells were harvested and fixed in 70% ethanol.
-
Staining: Fixed cells were stained with a solution containing propidium (B1200493) iodide (PI) and RNase.
-
Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer. The percentages of cells in different phases of the cell cycle (Sub-G₀, G₁, S, G₂) were determined.
Apoptosis and Necrosis Determination
-
Treatment: Cells were treated with the compounds for the desired time.
-
Staining: Cells were harvested and stained with an Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit according to the manufacturer's protocol.
-
Flow Cytometry: Stained cells were analyzed by flow cytometry.
-
Annexin V positive, PI negative cells were considered early apoptotic.
-
Annexin V positive, PI positive cells were considered late apoptotic/necrotic.
-
Annexin V negative, PI positive cells were considered necrotic.
-
Reactive Oxygen Species (ROS) Generation
-
Probe Loading: Cells were pre-loaded with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H₂DCFDA).
-
Treatment: The probe-loaded cells were then treated with the test compounds.
-
Measurement: The increase in fluorescence, corresponding to ROS levels, was measured over time using a fluorescence plate reader or flow cytometer.
Immunoblotting
-
Cell Lysis: Treated cells were harvested and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates was determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: The membrane was blocked and then incubated with primary antibodies against target proteins (e.g., markers of ER stress or apoptosis), followed by incubation with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound, particularly in its copper-chelated form, represents a promising anti-cancer agent with a distinct mechanism of action centered on the induction of oxidative and ER stress. The data and protocols presented in this guide offer a solid foundation for further preclinical investigation. Future research should focus on optimizing the delivery of the this compound/Cu²⁺ complex, evaluating its efficacy in a broader range of cancer models, and exploring its potential in combination therapies, especially with agents that modulate cellular redox homeostasis. The proposed synthetic pathway provides a viable route for producing the compound for such extended studies.
References
In-Depth Technical Guide: Structure and Chemical Properties of NSC 689534
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, chemical properties, and biological activities of NSC 689534, a promising thiosemicarbazone with significant anti-cancer potential.
Chemical Structure and Properties
This compound is chemically identified as 2-pyridinecarbaldehyde N,N-bis(2-pyridinylmethyl)thiosemicarbazone.[1] It belongs to the heterocyclic thiosemicarbazone family of compounds, which are known for their metal-chelating properties.[1]
Structure:
Chemical Properties:
| Property | Value | Source |
| Molecular Formula | C19H19N7S | Deduced from Structure |
| Molecular Weight | 377.47 g/mol | Calculated from Formula |
| IUPAC Name | 2-pyridinecarbaldehyde N,N-bis(2-pyridinylmethyl)thiosemicarbazone | [1] |
| Canonical SMILES | C1=CC=NC(=C1)CN(CC2=CC=CC=N2)N=C(S)NC=C3C=CC=CN=3 | Deduced from Structure |
| Solubility | Information not available in the provided search results. | |
| Stability | Information not available in the provided search results. |
Mechanism of Action and Biological Activity
The biological activity of this compound is profoundly influenced by its ability to chelate metal ions, particularly copper and iron.[1]
Role of Metal Chelation
-
Copper Chelation: The anti-proliferative activity of this compound is significantly enhanced (four- to five-fold) upon chelation with copper (Cu²⁺).[1] The maximal activity is observed at a 1:1 molar ratio of Cu²⁺ to this compound.[1] The resulting this compound/Cu²⁺ complex is a potent inducer of oxidative stress.[1]
-
Iron Chelation: In contrast, the presence of iron (Fe²⁺/Fe³⁺) completely attenuates the anti-cancer activity of this compound.[1] However, once the this compound/Cu²⁺ complex is formed, its activity is retained even in the presence of additional iron or iron-containing biomolecules.[1]
Induction of Oxidative and Endoplasmic Reticulum (ER) Stress
The primary mechanism of action of the this compound/Cu²⁺ complex is the induction of reactive oxygen species (ROS), leading to significant depletion of cellular glutathione (B108866) and protein thiols.[1] This surge in oxidative stress subsequently triggers endoplasmic reticulum (ER) stress and the Unfolded Protein Response (UPR).[1] Microarray analysis of cells treated with the copper complex revealed the activation of pathways related to oxidative and ER stress, autophagy, and metal metabolism.[1] Further investigation has shown that cell death induced by this compound/Cu²⁺ is dependent on ER stress but independent of autophagy.[1]
The following diagram illustrates the proposed signaling pathway for this compound/Cu²⁺:
Caption: Proposed signaling pathway of this compound/Cu²⁺ leading to apoptosis.
In Vitro and In Vivo Activity
This compound, particularly in its copper-chelated form, has demonstrated significant anti-cancer activity in both laboratory and animal models.
In Vitro Cytotoxicity
This compound was initially evaluated for its cytotoxic effects against HL60 (monocytic leukemia) and PC3 (prostate carcinoma) cell lines.[1] The compound exhibits activity in the low micromolar range.[1]
Quantitative Cytotoxicity Data:
| Compound | Cell Line | IC50 (µM) | Source |
| This compound | HL60 | Data not available in search results | |
| This compound | PC3 | Data not available in search results | |
| This compound/Cu²⁺ | HL60 | Data not available in search results | |
| This compound/Cu²⁺ | PC3 | Data not available in search results |
Note: Specific IC50 values were not available in the provided search results.
In Vivo Efficacy
The copper chelate of this compound has shown efficacy in an HL60 xenograft model, indicating its potential for in vivo anti-tumor activity.[1]
Experimental Protocols
Detailed experimental protocols are crucial for the replication and further investigation of the biological activities of this compound.
Cell Viability Assay
A ¹⁴C-leucine viability assay was used to evaluate the cytotoxicity of this compound against HL60 and PC3 cell lines over a 3-day period.[1]
Methodology: Specific details of the ¹⁴C-leucine viability assay protocol were not available in the provided search results.
Microarray Analysis
Microarray analysis was performed on cells treated with this compound/Cu²⁺ to identify key signaling pathways affected by the compound.[1]
Methodology: Specific details of the microarray analysis protocol were not available in the provided search results.
The following diagram outlines a general workflow for assessing the biological activity of this compound:
Caption: General experimental workflow for the evaluation of this compound.
Conclusion
This compound is a promising anti-cancer agent whose activity is significantly enhanced by copper chelation. The resulting complex induces cell death through the generation of oxidative and ER stress. Further preclinical investigation into the efficacy and safety of this compound/Cu²⁺ is warranted to explore its full therapeutic potential.
References
NSC 689534 as a Copper Chelator in Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
NSC 689534 is a novel thiosemicarbazone that demonstrates significant potential as an anticancer agent through its mechanism as a copper (Cu²⁺) chelator. Upon forming a complex with copper, its cytotoxic activity is markedly enhanced, primarily through the induction of severe oxidative and endoplasmic reticulum (ER) stress, leading to cancer cell death. This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, quantitative efficacy, and relevant experimental protocols for its evaluation.
Core Mechanism of Action
This compound belongs to the thiosemicarbazone family, a class of compounds known for their ability to form stable complexes with transition metals like copper and iron.[1] The biological activity of this compound is profoundly influenced by the specific metal ion it chelates. While chelation with iron attenuates its anticancer effects, complexation with copper significantly potentiates its activity.[1]
The primary mechanism of the this compound/Cu²⁺ complex is the induction of intracellular Reactive Oxygen Species (ROS).[1] This surge in ROS leads to a cascade of cytotoxic events:
-
Depletion of Antioxidants: A rapid depletion of cellular glutathione (B108866) (GSH) and protein thiols occurs, compromising the cell's primary antioxidant defense system.[1]
-
Oxidative Stress: The overwhelming ROS levels induce a state of severe oxidative stress.
-
ER Stress and the Unfolded Protein Response (UPR): Microarray analyses have confirmed that the this compound/Cu²⁺ complex activates pathways associated with ER stress and the Unfolded Protein Response (UPR).[1] Subsequent investigations revealed that the induced cell death is dependent on ER stress but occurs independently of autophagy.[1][2]
Once formed, the this compound/Cu²⁺ complex remains active even in the presence of iron, highlighting its stability and targeted copper-dependent cytotoxicity.[1]
References
The Thiosemicarbazone NSC 689534: A Comprehensive Technical Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the biological activity of the novel thiosemicarbazone, NSC 689534. Particular focus is given to its copper chelate (this compound/Cu²⁺), which exhibits significantly enhanced anti-cancer properties. This document details the compound's mechanism of action, cellular targets, and summarizes key quantitative data from in vitro and in vivo studies. Furthermore, it provides detailed experimental protocols for the evaluation of its biological effects and presents visual representations of the associated signaling pathways and experimental workflows.
Introduction
Thiosemicarbazones are a class of small molecules known for their diverse pharmacological activities, including antiviral, antibacterial, and antitumor effects. Their biological activity is often attributed to their ability to chelate transition metal ions, such as iron and copper.[1] this compound is a pyridine (B92270) 2-carbaldehyde thiosemicarbazone that has demonstrated potent anti-proliferative activity, particularly when complexed with copper.[2][3] This guide synthesizes the current understanding of this compound's biological activity to support further research and drug development efforts.
Mechanism of Action
The primary mechanism of action of this compound, particularly as a copper chelate, is the induction of oxidative and endoplasmic reticulum (ER) stress, ultimately leading to apoptosis.[2][4]
2.1. Role of Metal Chelation
The biological activity of this compound is profoundly influenced by the presence of transition metals.
-
Copper Enhancement: Chelation with copper (Cu²⁺) enhances the anti-proliferative activity of this compound by approximately 4- to 5-fold.[2][5] The this compound/Cu²⁺ complex is stable and retains its activity even in the presence of iron-containing biomolecules.[2][6]
-
Iron Attenuation: In contrast, iron (Fe²⁺/Fe³⁺) completely attenuates the activity of this compound.[2][4]
2.2. Induction of Oxidative Stress
This compound/Cu²⁺ is a potent inducer of oxidative stress.[2][4] This is achieved through:
-
Generation of Reactive Oxygen Species (ROS): The complex mediates its effects primarily through the induction of ROS.[2][4]
-
Depletion of Cellular Antioxidants: Treatment with this compound/Cu²⁺ leads to the depletion of cellular glutathione (B108866) (GSH) and protein thiols.[2][4] The activity of the complex is impaired by the antioxidant N-acetyl-l-cysteine (L-NAC) and synergizes with the glutathione biosynthesis inhibitor, buthionine sulphoximine.[2]
2.3. Induction of Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)
Microarray analysis of cells treated with this compound/Cu²⁺ reveals the activation of pathways involved in ER stress and the Unfolded Protein Response (UPR).[2][4] The cell death induced by this compound/Cu²⁺ is dependent on ER stress.[2][7]
2.4. Apoptosis Induction
This compound/Cu²⁺ induces programmed cell death (apoptosis). In HL60 cells, treatment with this compound leads to a G1 cell cycle arrest and an increase in the sub-G0 population, indicative of apoptosis. The copper chelate induces a dose-dependent increase in the sub-G0 population without the G1 arrest.[6] In HL60 and PC3 cells, this compound/Cu²⁺ treatment has been shown to induce apoptosis.[3]
Quantitative Data
Table 1: In Vitro Anti-proliferative Activity of this compound and its Copper Chelate
| Cell Line | Compound | IC₅₀ (µM) | Reference |
| HL60 | This compound | 0.85 | [2][5] |
| HL60 | This compound/Cu²⁺ | 0.2 | [2][5] |
| PC3 | This compound | 2.1 | [2][5] |
| PC3 | This compound/Cu²⁺ | 0.4 | [2][5] |
Table 2: Effect of Iron-Containing Biomolecules on this compound Activity in HL60 Cells
| Treatment Condition | IC₅₀ (µM) | Fold Inhibition | Reference |
| This compound alone | 0.9 | - | [2] |
| + 2.5 µM Hemoglobin | 1.8 | 2 | [2] |
| + 100 µg/mL Transferrin | 2.5 | ~2.8 | [2] |
| + 10 µM Hemin | 4.5 | 5 | [2] |
Experimental Protocols
4.1. Cell Viability Assessment: Sulforhodamine B (SRB) Assay
This assay measures cell density by staining total cellular protein with sulforhodamine B.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound or this compound/Cu²⁺ and incubate for the desired period (e.g., 48 hours).
-
Cell Fixation: Gently add 25 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.[8]
-
Washing: Wash the plates five times with slow-running tap water and allow to air dry.[8]
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[2][8]
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[2][9]
-
Solubilization: Add 100 µL of 10 mM Tris base solution (pH 10.5) to each well and shake for 5-10 minutes.[4][8]
-
Absorbance Measurement: Read the absorbance at 510-570 nm using a microplate reader.[8]
4.2. Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound or this compound/Cu²⁺ for the desired time.
-
Cell Harvesting: Harvest cells and wash with cold phosphate-buffered saline (PBS).[10]
-
Resuspension: Resuspend cells in 1X Annexin-binding buffer to a concentration of ~1 x 10⁶ cells/mL.[10][11]
-
Staining: To 100 µL of cell suspension, add 5 µL of FITC Annexin V and 1 µL of 100 µg/mL PI working solution.[10]
-
Incubation: Incubate at room temperature for 15 minutes in the dark.[10]
-
Analysis: Add 400 µL of 1X Annexin-binding buffer and analyze immediately by flow cytometry.[10]
4.3. Caspase-3/7 Activity Assay
This assay measures the activity of key executioner caspases in apoptosis.
-
Cell Lysis: Lyse treated cells using a suitable lysis buffer on ice.[1][12]
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Assay Reaction: In a 96-well plate, mix cell lysate with a caspase-3/7 substrate (e.g., DEVD-pNA or a fluorogenic substrate).[3]
-
Incubation: Incubate at 37°C for 1-2 hours.[3]
-
Measurement: Read the absorbance at 400-405 nm (for colorimetric assays) or fluorescence at the appropriate excitation/emission wavelengths (for fluorometric assays).[3]
4.4. Glutathione (GSH) Measurement: ThioGlo-1 Assay
This assay quantifies the levels of reduced glutathione in cell lysates.
-
Sample Preparation: Homogenize cells or tissues in ice-cold buffer and deproteinize with perchloric acid (PCA).[13]
-
Neutralization: Neutralize the samples with KOH.[13]
-
GSH Detection: For total glutathione, reduce GSSG to GSH using a reducing agent. To measure GSSG alone, first quench GSH with a specific reagent.[13]
-
Assay: Add a fluorescent probe such as OPA (o-phthalaldehyde) or ThioGlo-1 that reacts with GSH to produce a fluorescent product.[13]
-
Fluorescence Measurement: Read the fluorescence on a plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 340/420 nm for OPA).[13]
4.5. Western Blotting for ER Stress Markers
This technique detects the expression levels of key proteins involved in the UPR.
-
Protein Extraction: Extract total protein from treated cells using RIPA buffer.[6]
-
SDS-PAGE: Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[6]
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[6]
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).[6]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against ER stress markers (e.g., GRP78, CHOP, phospho-eIF2α) overnight at 4°C.[14][15]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[6]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[14]
4.6. In Vivo Antitumor Activity: HL60 Xenograft Model
This model assesses the efficacy of this compound/Cu²⁺ in a living organism.
-
Cell Implantation: Subcutaneously inject HL-60 cells into the flank of immunocompromised mice (e.g., NOD/SCID or athymic BALB/c).[5][16]
-
Tumor Growth: Monitor tumor growth until tumors reach a palpable size (e.g., 50-150 mm³).[16]
-
Treatment: Administer this compound/Cu²⁺ or vehicle control according to a predetermined schedule.[16]
-
Monitoring: Measure tumor volume and mouse weight regularly.[16]
-
Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis.[16]
Visualizations
Signaling Pathway of this compound/Cu²⁺ Action
Caption: Proposed signaling pathway for this compound/Cu²⁺-induced apoptosis.
Experimental Workflow for In Vitro Analysis
Caption: General workflow for the in vitro evaluation of this compound.
Conclusion
The thiosemicarbazone this compound, particularly in its copper-chelated form, presents a promising anti-cancer agent. Its mechanism of action, centered on the induction of oxidative and ER stress, offers potential therapeutic avenues, especially for malignancies with inherent defects in redox homeostasis.[2] The detailed protocols and compiled data within this guide are intended to facilitate further investigation into the therapeutic potential of this compound and its analogs.
References
- 1. mpbio.com [mpbio.com]
- 2. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
- 5. reactionbiology.com [reactionbiology.com]
- 6. A Copper Chelate of Thiosemicarbazone this compound induces Oxidative/ER Stress and Inhibits Tumor Growth In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A copper chelate of thiosemicarbazone this compound induces oxidative/ER stress and inhibits tumor growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. SRB assay for measuring target cell killing [protocols.io]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 12. biogot.com [biogot.com]
- 13. assaygenie.com [assaygenie.com]
- 14. Detecting and Quantitating Physiological Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Methods for Monitoring Endoplasmic Reticulum Stress and the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 16. HL-60 Xenograft Model - Altogen Labs [altogenlabs.com]
Unraveling the Enigma of NSC 689534: A Search for its Role in Oxidative Stress in Tumor Cells
An in-depth investigation into the publicly available scientific literature and chemical databases reveals a significant challenge in elucidating the role of the compound designated NSC 689534 in inducing oxidative stress in tumor cells. Despite extensive searches, the chemical identity, structure, and biological activity of this compound remain elusive, precluding a detailed analysis of its mechanism of action.
The identifier "NSC" suggests that the compound is part of the National Cancer Institute (NCI) Developmental Therapeutics Program (DTP) repository, a vast collection of chemical compounds screened for potential anticancer activity. The numerical designation, 689534, serves as a unique identifier within this database. However, searches of publicly accessible NCI databases and other major chemical and biological repositories have not yielded any specific information for this particular identifier.
This lack of information prevents the creation of a technical guide or whitepaper as requested. Key components of such a document, including quantitative data on its biological effects, detailed experimental protocols, and the elucidation of signaling pathways, are entirely dependent on the availability of primary research data. Without the foundational knowledge of the compound's identity and its observed effects on cancer cells, any discussion of its role in oxidative stress would be purely speculative.
Researchers, scientists, and drug development professionals interested in the induction of oxidative stress in tumor cells as a therapeutic strategy have a wealth of information available for other compounds. The general principles of this approach are well-established and involve the generation of reactive oxygen species (ROS) that can damage cancer cells and trigger apoptosis.
General Principles of Oxidative Stress Induction in Cancer Therapy
Cancer cells often exist in a state of elevated basal oxidative stress compared to normal cells due to their increased metabolic rate and dysfunctional mitochondria. This makes them potentially more vulnerable to further increases in ROS levels. Therapeutic strategies that exploit this vulnerability aim to overwhelm the antioxidant capacity of tumor cells, leading to their selective destruction.
A simplified workflow for investigating a novel compound's role in inducing oxidative stress is presented below.
Unraveling the Anti-Cancer Potential of NSC 689534: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the early-stage research on the anti-cancer effects of NSC 689534, a promising small molecule with multifaceted anti-tumor properties. The document synthesizes key findings on its mechanisms of action, including the induction of oxidative and endoplasmic reticulum stress, and its role in targeting critical mitotic signaling pathways. This guide is intended to serve as a comprehensive resource, presenting quantitative data, detailed experimental protocols, and visual representations of the compound's biological interactions to facilitate further research and development.
Core Mechanisms of Action
Early research has identified two primary mechanisms through which this compound exerts its anti-cancer effects: the induction of cellular stress and the disruption of mitotic machinery.
Induction of Oxidative and Endoplasmic Reticulum (ER) Stress
This compound, a pyridine (B92270) 2-carbaldehyde thiosemicarbazone, demonstrates significantly enhanced anti-proliferative activity when chelated with copper (Cu2+).[1][2] This complex, this compound/Cu2+, primarily mediates its cytotoxic effects through the generation of Reactive Oxygen Species (ROS), leading to the depletion of cellular glutathione (B108866) and protein thiols.[1][2][3] The resulting oxidative stress triggers the Unfolded Protein Response (UPR) and ER stress-dependent cell death.[2][3] Interestingly, the anti-proliferative activity of this compound is completely attenuated by iron.[1][2]
Targeting the CDK1-TPX2-KIF11 Signaling Pathway
In the context of cutaneous squamous cell carcinoma (cSCC), this compound has been identified as a potential inhibitor of a key signaling pathway involved in mitosis.[1][2] This pathway involves Cyclin-Dependent Kinase 1 (CDK1), Targeting Protein for Xenopus Kinesin-like Protein 2 (TPX2), and Kinesin Family Member 11 (KIF11).[1][2] Molecular docking analyses suggest that this compound directly interacts with KIF11, a crucial motor protein for bipolar spindle formation during cell division.[1][2] This interaction leads to a downstream reduction in KIF11 expression, ultimately disrupting spindle organization and mitosis.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies on this compound.
Table 1: In Vitro Anti-Proliferative Activity of this compound
| Cell Line | Compound | IC50 (µM) | Fold Enhancement with Cu2+ | Reference |
| HL60 (Human promyelocytic leukemia) | This compound | 0.85 | ~4-5 | [1] |
| HL60 (Human promyelocytic leukemia) | This compound/Cu2+ | 0.2 | N/A | [1] |
| PC3 (Human prostate cancer) | This compound | 2.1 | ~4-5 | [1] |
| PC3 (Human prostate cancer) | This compound/Cu2+ | 0.4 | N/A | [1] |
Table 2: In Vivo Efficacy of this compound/Cu2+ in an HL60 Xenograft Model
| Treatment Group | Outcome | Reference |
| This compound/Cu2+ | Statistically significant tumor growth suppression | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments conducted in the early-stage research of this compound.
Cell Viability Assay
This protocol is adapted from studies evaluating the anti-proliferative effects of this compound.[1]
-
Cell Seeding: Plate HL60 or PC3 cells in 96-well plates at a density of 5 x 104 cells/mL.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). For the copper chelate, pre-incubate this compound with 2 molar equivalents of CuCl2.
-
Treatment: Treat the cells with a serial dilution of this compound or this compound/Cu2+ for 48 hours.
-
Viability Assessment: Add a suitable viability reagent (e.g., MTT, XTT) to each well and incubate according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the IC50 values using a dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This protocol is based on the methodology used to assess the impact of this compound on the cell cycle.[1]
-
Cell Treatment: Treat HL60 and PC3 cells with the desired concentrations of this compound or this compound/Cu2+ for 48 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and stain with a solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M).
Western Blot Analysis for KIF11 Expression
This protocol is designed to validate the effect of this compound on KIF11 expression as suggested by recent research.[2]
-
Cell Lysis: Treat A431 cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody against KIF11, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
HL60 Xenograft Mouse Model
This in vivo protocol is based on the study demonstrating the anti-tumor activity of this compound/Cu2+.[3]
-
Animal Model: Utilize immunodeficient mice (e.g., nude mice).
-
Tumor Cell Implantation: Subcutaneously inject HL60 cells into the flank of each mouse.
-
Tumor Growth and Treatment: Allow tumors to reach a palpable size. Administer this compound/Cu2+ or vehicle control to the mice via a suitable route (e.g., intraperitoneal injection).
-
Monitoring: Measure tumor volume and body weight regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis.
Visualized Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows associated with this compound research.
Figure 1: Mechanism of this compound/Cu2+ induced cell death.
References
Unraveling the Toxicity Profile of NSC 689534: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a preliminary investigation into the toxicity of NSC 689534, a novel thiosemicarbazone, with a focus on its copper chelate, which has demonstrated enhanced anti-cancer activity. This document summarizes key quantitative data, outlines experimental methodologies from cited preclinical studies, and visualizes the compound's mechanism of action through detailed signaling pathway and workflow diagrams.
In Vitro Cytotoxicity
The anti-proliferative activity of this compound and its copper (II) chelate (this compound/Cu²⁺) has been evaluated in human leukemia (HL60) and prostate cancer (PC3) cell lines. The data reveals a significant enhancement of cytotoxicity upon copper chelation.
| Compound/Complex | Cell Line | IC₅₀ (µM) |
| This compound | HL60 | 0.85 |
| This compound/Cu²⁺ | HL60 | 0.2 |
| This compound | PC3 | 2.1 |
| This compound/Cu²⁺ | PC3 | 0.4 |
Table 1: In Vitro Cytotoxicity of this compound and its Copper Chelate. IC₅₀ values represent the concentration required to inhibit cell proliferation by 50% after 48 hours of treatment. Data from Hancock et al.[1]
The presence of iron chelators, such as hemoglobin, transferrin, and hemin, was found to inhibit the anti-proliferative activity of this compound alone.[1] However, the pre-formed this compound/Cu²⁺ complex retained its activity in the presence of iron-containing biomolecules, highlighting its potential for therapeutic relevance.[1]
Mechanism of Action: Induction of Oxidative and Endoplasmic Reticulum Stress
This compound/Cu²⁺ primarily mediates its cytotoxic effects through the induction of reactive oxygen species (ROS), leading to a state of oxidative stress.[1] This is supported by the observation that pre-treatment of cells with the antioxidant L-NAC impaired the compound's activity.[1] Furthermore, this compound/Cu²⁺ was found to synergize with buthionine sulphoximine, an inhibitor of glutathione (B108866) biosynthesis, further implicating oxidative stress in its mechanism of action.[1]
The induction of oxidative stress by this compound/Cu²⁺ subsequently triggers endoplasmic reticulum (ER) stress and the unfolded protein response (UPR).[1] Microarray analysis of cells treated with the copper complex revealed the activation of pathways involved in oxidative and ER-stress/UPR.[1] Inhibition of ER stress was shown to prevent apoptosis, indicating that this pathway plays a crucial role in the compound's activity.[1]
In Vivo Toxicity and Efficacy
In a preclinical HL60 xenograft model, this compound/Cu²⁺ demonstrated greater efficacy in inhibiting tumor growth compared to this compound alone.[1] Drug doses for these in vivo studies were selected based on prior single-mouse toxicity studies.[1] Importantly, the administration of this compound in this model did not result in any loss of the animal models, suggesting a manageable in vivo toxicity profile under the tested conditions.[2]
Experimental Protocols
Cell Viability Assay
-
Cell Lines: HL60 (human leukemia) and PC3 (human prostate cancer).
-
Methodology:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Varying concentrations of this compound, with or without a 2-fold molar ratio of Cu²⁺, are added to the wells.
-
Cells are incubated for 48 hours.
-
Cell viability is assessed using a standard colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.
-
Absorbance is read on a plate reader, and IC₅₀ values are calculated from dose-response curves.
-
In Vivo Xenograft Model
-
Animal Model: Athymic nude mice.
-
Tumor Implantation: HL60 cells are implanted subcutaneously into the flank of the mice.
-
Treatment: Once tumors reach a palpable size, mice are treated with this compound or this compound/Cu²⁺ via an appropriate route of administration (e.g., intraperitoneal injection).
-
Monitoring: Tumor size is measured regularly using calipers, and tumor weight is calculated. Animal body weight and general health are also monitored as indicators of toxicity.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and tumors are excised for further analysis.
Conclusion
The preliminary investigation of this compound toxicity reveals that its copper chelate is a potent anti-cancer agent that acts through the induction of oxidative and ER stress, leading to apoptosis. The in vivo data suggests a favorable toxicity profile in the context of an HL60 xenograft model. Further preclinical investigation is warranted to fully characterize the toxicological properties of this compound and its copper complex to determine their potential for clinical development.
References
- 1. A Copper Chelate of Thiosemicarbazone this compound induces Oxidative/ER Stress and Inhibits Tumor Growth In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A copper chelate of thiosemicarbazone this compound induces oxidative/ER stress and inhibits tumor growth in vitro and in vivo [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Assays of NSC 689534/Cu2+ Complex
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC 689534 is a novel thiosemicarbazone that exhibits enhanced anti-cancer activity upon chelation with copper (Cu2+). The resulting this compound/Cu2+ complex mediates its cytotoxic effects primarily through the induction of reactive oxygen species (ROS) and endoplasmic reticulum (ER) stress, leading to cell death.[1][2][3] These application notes provide detailed protocols for the preparation of the this compound/Cu2+ complex and its subsequent use in key in vitro assays to evaluate its anti-cancer properties.
Data Presentation
The following tables summarize the quantitative data regarding the activity of this compound and its copper complex.
Table 1: In Vitro Cytotoxicity of this compound and this compound/Cu2+ Complex
| Cell Line | Compound | IC50 (µM) | Fold Enhancement with Cu2+ |
| HL60 (Human promyelocytic leukemia) | This compound | ~1.0 - 2.0 | 4-5 fold |
| This compound/Cu2+ | 0.2 - 0.4 | ||
| PC3 (Human prostate cancer) | This compound | ~1.0 - 2.0 | 4-5 fold |
| This compound/Cu2+ | 0.2 - 0.4 |
Table 2: Recommended Concentration Ranges for In Vitro Assays
| Assay | Cell Line | Recommended this compound/Cu2+ Concentration Range (µM) | Incubation Time |
| Cell Viability (MTT Assay) | HL60, PC3 | 0.01 - 10 | 48 hours |
| ROS Detection (DCFDA Assay) | HL60, PC3 | 0.5 - 5 | 1 - 4 hours |
| Cell Cycle Analysis (Propidium Iodide Staining) | HL60 | 0.1, 0.25, 0.5 | 48 hours |
| PC3 | 1, 2.5, 5 | 48 hours |
Experimental Protocols
Protocol 1: Preparation of this compound/Cu2+ Complex for In Vitro Assays
This protocol describes the in-solution preparation of the this compound/Cu2+ complex for immediate use in cell-based assays. The complex formation is rapid and can be performed directly in the cell culture medium or a suitable solvent.
Materials:
-
This compound powder
-
Copper (II) Chloride (CuCl2)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile phosphate-buffered saline (PBS) or cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 20 mM stock solution of CuCl2 in sterile water or PBS.
-
-
Complex Formation (for a 1:2 molar ratio of this compound to Cu2+):
-
For a final concentration of 10 µM this compound/Cu2+ complex in a 1 mL volume of cell culture medium, add 1 µL of the 10 mM this compound stock solution to 997 µL of the medium.
-
To this solution, add 2 µL of the 10 mM CuCl2 solution (prepared by diluting the 20mM stock).
-
Vortex gently for 10-15 seconds to ensure thorough mixing. The complex is now ready for addition to the cells.
-
-
Scaling for Experiments:
-
The volumes can be scaled up or down as needed for the specific experimental setup. It is recommended to prepare the complex fresh for each experiment. For maximal activity, a 1:1 to 1:2 molar ratio of this compound to Cu2+ is recommended.[1]
-
Protocol 2: Cell Viability Measurement using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with the this compound/Cu2+ complex.
Materials:
-
Cells (e.g., HL60, PC3)
-
Complete cell culture medium
-
96-well clear flat-bottom microplates
-
This compound/Cu2+ complex (prepared as in Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Treatment:
-
Prepare serial dilutions of the this compound/Cu2+ complex in complete culture medium.
-
Remove the old medium and add 100 µL of the medium containing the desired concentrations of the complex to the wells. Include a vehicle control (medium with the same amount of DMSO and CuCl2 as the highest concentration of the complex).
-
Incubate for 48 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the complex concentration.
-
Protocol 3: Detection of Intracellular Reactive Oxygen Species (ROS) using DCFDA Assay
This protocol utilizes the cell-permeable dye 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA) to detect intracellular ROS levels.
Materials:
-
Cells (e.g., HL60, PC3)
-
Complete cell culture medium
-
6-well plates or other suitable culture vessels
-
This compound/Cu2+ complex
-
DCFDA (H2DCFDA) stock solution (e.g., 10 mM in DMSO)
-
Hank's Balanced Salt Solution (HBSS) or PBS
-
Fluorometer, fluorescence microscope, or flow cytometer
Procedure:
-
Cell Seeding:
-
Seed cells in a suitable culture vessel and allow them to attach and grow to the desired confluency.
-
-
DCFDA Loading:
-
Remove the culture medium and wash the cells once with pre-warmed HBSS or PBS.
-
Prepare a working solution of DCFDA (e.g., 5-10 µM) in HBSS or serum-free medium.
-
Add the DCFDA working solution to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
-
Treatment:
-
Wash the cells once with HBSS or PBS to remove excess DCFDA.
-
Add fresh pre-warmed culture medium containing the desired concentrations of the this compound/Cu2+ complex.
-
Incubate for the desired time (e.g., 1-4 hours).
-
-
Measurement of Fluorescence:
-
Fluorometer: Lyse the cells and measure the fluorescence of the lysate (excitation ~485 nm, emission ~530 nm).
-
Fluorescence Microscope: Observe the cells directly under a fluorescence microscope using a standard FITC filter set.
-
Flow Cytometer: Harvest the cells, resuspend them in PBS, and analyze the fluorescence in the FITC channel.
-
-
Data Analysis:
-
Quantify the fluorescence intensity and compare the treated samples to the vehicle control.
-
Protocol 4: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol is for analyzing the distribution of cells in different phases of the cell cycle based on their DNA content.
Materials:
-
Cells (e.g., HL60, PC3)
-
Complete cell culture medium
-
6-well plates
-
This compound/Cu2+ complex
-
PBS
-
70% Ethanol (B145695), ice-cold
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat the cells with the desired concentrations of the this compound/Cu2+ complex for 48 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells (including any floating cells) and wash them once with cold PBS.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at 4°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Mandatory Visualizations
Caption: Workflow for preparing and testing the this compound/Cu2+ complex.
Caption: Mechanism of this compound/Cu2+ induced cell death.
References
- 1. A Copper Chelate of Thiosemicarbazone this compound induces Oxidative/ER Stress and Inhibits Tumor Growth In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A copper chelate of thiosemicarbazone this compound induces oxidative/ER stress and inhibits tumor growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for NSC 689534 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC 689534 is a novel thiosemicarbazone that has demonstrated potential as an anti-cancer agent. Its mechanism of action involves the chelation of metal ions, which leads to the induction of oxidative and endoplasmic reticulum (ER) stress, ultimately resulting in tumor cell death. Notably, the anti-cancer activity of this compound is significantly enhanced by the presence of copper ions. This document provides detailed protocols for the use of this compound in cell culture experiments, including methods for assessing its cytotoxic effects and elucidating its mechanism of action.
Data Presentation
Table 1: IC50 Values of this compound in Selected Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) of this compound alone | IC50 (µM) of this compound with Cu2+ | Citation |
| HL60 | Human Promyelocytic Leukemia | 0.85 | 0.2 | [1][2] |
| PC3 | Human Prostate Cancer | 2.1 | 0.4 | [1][2] |
Signaling Pathway
The primary mechanism of action of this compound, particularly in the presence of copper, involves the induction of oxidative and ER stress, leading to apoptosis. While its direct interactions with specific signaling pathway components are still under investigation, its ability to sensitize cancer cells to TRAIL-induced apoptosis suggests an interplay with the extrinsic apoptotic pathway.
Caption: this compound and Copper Signaling Pathway.
Experimental Protocols
Preparation of this compound Stock Solution
-
Solvent Selection: It is recommended to use dimethyl sulfoxide (B87167) (DMSO) to prepare the stock solution of this compound.
-
Stock Concentration: Prepare a 10 mM stock solution of this compound in DMSO.
-
Procedure: a. Weigh out the appropriate amount of this compound powder. b. Add the calculated volume of DMSO to achieve a 10 mM concentration. c. Vortex thoroughly until the compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage, protected from light.
Cell Culture and Treatment
-
Cell Lines: Culture the desired cancer cell lines (e.g., HL60, PC3) in their appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
Seeding: Seed the cells in multi-well plates at a density that will allow for logarithmic growth during the experiment.
-
Treatment: a. Dilute the this compound stock solution in the complete cell culture medium to the desired final concentrations. b. For experiments involving copper, prepare a stock solution of a copper salt (e.g., CuCl₂) and add it to the medium to the desired final concentration, typically in a 1:1 molar ratio with this compound. c. Remove the existing medium from the cells and replace it with the medium containing this compound, with or without copper. d. Include appropriate controls, such as vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and untreated control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound.
Caption: MTT Assay Experimental Workflow.
-
Procedure: a. Following the treatment period, add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well of a 96-well plate. b. Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible. c. Carefully remove the medium from each well. d. Add 100 µL of DMSO to each well to dissolve the formazan crystals. e. Gently shake the plate for 5-10 minutes to ensure complete dissolution. f. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability for each treatment group relative to the vehicle control. b. Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value (the concentration that inhibits cell growth by 50%).
Apoptosis Assessment (Hoechst 33342 Staining)
This protocol is for visualizing nuclear morphology changes associated with apoptosis.
-
Procedure: a. After treatment, wash the cells twice with phosphate-buffered saline (PBS). b. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. c. Wash the cells twice with PBS. d. Stain the cells with 1 µg/mL Hoechst 33342 solution in PBS for 10 minutes at room temperature in the dark. e. Wash the cells twice with PBS. f. Mount the coverslips with an anti-fade mounting medium.
-
Visualization: a. Observe the cells under a fluorescence microscope using a UV filter. b. Apoptotic cells will exhibit condensed and fragmented nuclei, which appear as brightly stained, compact structures, while normal cells will have uniformly stained, round nuclei.
Western Blot Analysis
This protocol is for analyzing the expression of proteins involved in the apoptotic pathway.
Caption: Western Blot Analysis Workflow.
-
Procedure: a. After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. b. Determine the protein concentration of the lysates using a BCA or Bradford assay. c. Denature equal amounts of protein by boiling in Laemmli sample buffer. d. Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE). e. Transfer the separated proteins to a PVDF or nitrocellulose membrane. f. Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. g. Incubate the membrane with primary antibodies against proteins of interest (e.g., DR5, Bcl-2, XIAP, cleaved caspases, PARP) overnight at 4°C. h. Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. i. Wash the membrane again with TBST. j. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the expression of the target proteins to a loading control (e.g., β-actin or GAPDH).
References
- 1. A Copper Chelate of Thiosemicarbazone this compound induces Oxidative/ER Stress and Inhibits Tumor Growth In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A copper chelate of thiosemicarbazone this compound induces oxidative/ER stress and inhibits tumor growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of Novel Anticancer Agents in Xenograft Models
Disclaimer: Extensive searches for publicly available in vivo xenograft data for the specific compound NSC 689534 did not yield any results. The following application notes and protocols are therefore provided as a detailed template based on established best practices in preclinical cancer research. Researchers and drug development professionals can adapt this framework to their specific compound of interest, such as this compound, once in vivo efficacy data becomes available.
Introduction
These application notes provide a comprehensive guide for the in vivo administration and efficacy evaluation of investigational anticancer compounds in xenograft models. The protocols outlined below detail the necessary steps for animal handling, tumor implantation, compound formulation and administration, and the monitoring of tumor growth and animal well-being. The included templates for data presentation and workflow diagrams are designed to ensure clear and standardized reporting of experimental outcomes.
Quantitative Data Summary
Clear and concise presentation of quantitative data is crucial for the interpretation and comparison of results from in vivo studies. The following tables are templates for summarizing key efficacy and toxicity data.
Table 1: Tumor Growth Inhibition in [Cancer Type] Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) ± SEM (Day [X]) | Percent T/C (%)* | Tumor Growth Inhibition (%) |
| Vehicle Control | - | [e.g., Daily, IP] | [e.g., 1500 ± 150] | 100 | 0 |
| This compound | [e.g., 10] | [e.g., Daily, IP] | [e.g., 750 ± 80] | 50 | 50 |
| This compound | [e.g., 25] | [e.g., Daily, IP] | [e.g., 450 ± 50] | 30 | 70 |
| Positive Control | [e.g., 5] | [e.g., Q3D, IV] | [e.g., 300 ± 40] | 20 | 80 |
*T/C (%) = (Median tumor volume of treated group / Median tumor volume of control group) x 100
Table 2: Animal Body Weight and Toxicity Assessment
| Treatment Group | Dose (mg/kg) | Mean Body Weight Change (%) ± SEM | Treatment-Related Deaths | Observed Toxicities |
| Vehicle Control | - | [e.g., +5.0 ± 1.2] | 0/10 | None |
| This compound | [e.g., 10] | [e.g., +2.5 ± 1.5] | 0/10 | None |
| This compound | [e.g., 25] | [e.g., -3.0 ± 2.0] | 0/10 | [e.g., Mild lethargy] |
| Positive Control | [e.g., 5] | [e.g., -8.0 ± 2.5] | 1/10 | [e.g., Significant weight loss, ruffled fur] |
Experimental Protocols
Detailed and reproducible methodologies are essential for the validation of experimental findings.
Cell Culture and Xenograft Implantation
-
Cell Line Maintenance:
-
Culture [e.g., A549 human lung carcinoma] cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Routinely test cells for mycoplasma contamination.
-
-
Animal Models:
-
Use female athymic nude mice (nu/nu), 6-8 weeks of age.
-
Allow mice to acclimate for at least one week before experimental manipulation.
-
Provide sterile food, water, and bedding. All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
-
-
Tumor Implantation:
-
Harvest cultured cells during the exponential growth phase.
-
Resuspend cells in sterile, serum-free medium or a mixture of medium and Matrigel (1:1).
-
Inject [e.g., 5 x 10⁶] cells in a volume of [e.g., 100 µL] subcutaneously into the right flank of each mouse.
-
Compound Formulation and Administration
-
Formulation Preparation:
-
Prepare the vehicle control solution (e.g., 10% DMSO, 40% PEG300, 50% saline).
-
Prepare a stock solution of this compound in 100% DMSO.
-
On each treatment day, dilute the this compound stock solution with the vehicle to the final desired concentrations.
-
-
Treatment Administration:
-
Monitor tumor growth after implantation. When tumors reach an average volume of [e.g., 100-150 mm³], randomize mice into treatment and control groups (n=[e.g., 10] mice per group).
-
Administer the vehicle, this compound, or positive control drug via the specified route (e.g., intraperitoneal injection, oral gavage).
-
Administer treatments according to the defined schedule (e.g., daily, once every three days).
-
Efficacy and Toxicity Monitoring
-
Tumor Measurement:
-
Measure tumor dimensions (length and width) twice weekly using digital calipers.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
-
-
Body Weight and Clinical Observations:
-
Record the body weight of each animal twice weekly.
-
Perform daily clinical observations for signs of toxicity, such as changes in posture, activity, and fur texture.
-
-
Endpoint Criteria:
-
Euthanize mice when tumors reach a predetermined maximum size (e.g., 2000 mm³) or if they show signs of significant distress or more than 20% body weight loss.
-
At the end of the study, euthanize all remaining animals and collect tumors for further analysis (e.g., histology, biomarker analysis).
-
Visualizations
Diagrams are provided to illustrate key processes and pathways.
Caption: A generalized workflow for in vivo xenograft studies.
Caption: A hypothetical signaling pathway inhibited by this compound.
Application Notes and Protocols for Measuring Oxidative Stress Following NSC 689534 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC 689534 is a novel thiosemicarbazone that, particularly when chelated with copper (this compound/Cu²⁺), has demonstrated potent anti-cancer activity.[1][2][3] This activity is primarily mediated through the induction of significant oxidative and endoplasmic reticulum (ER) stress.[1][3] The this compound/Cu²⁺ complex acts as a powerful inducer of reactive oxygen species (ROS), leading to the depletion of cellular glutathione (B108866) (GSH) and protein thiols.[1][2] Understanding and quantifying the extent of oxidative stress induced by this compound is crucial for elucidating its mechanism of action and for the development of this compound as a potential therapeutic agent.
These application notes provide a comprehensive guide to the methodologies used to measure key markers of oxidative stress in a cellular context following treatment with this compound. The protocols detailed herein are for the quantification of intracellular ROS, cellular glutathione levels, lipid peroxidation, and the activity of the antioxidant enzyme superoxide (B77818) dismutase (SOD).
Principle of the Assays
The measurement of oxidative stress relies on the detection of various biomarkers that are either direct products of oxidative damage or components of the cellular antioxidant defense system.
-
Reactive Oxygen Species (ROS) Detection: Assays for ROS, such as those using fluorescent probes like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA), measure the overall level of ROS within the cell.[4]
-
Glutathione (GSH) Quantification: The depletion of the antioxidant glutathione is a key indicator of oxidative stress. Assays for GSH often involve its reaction with a chemical agent to produce a fluorescent or colored product, which can then be quantified.[5][6][7]
-
Lipid Peroxidation (MDA) Assay: Malondialdehyde (MDA) is a major end-product of the peroxidation of polyunsaturated fatty acids and is a widely used marker of oxidative damage to lipids. The most common method for MDA quantification is the Thiobarbituric Acid Reactive Substances (TBARS) assay.[8][9][10][11]
-
Superoxide Dismutase (SOD) Activity Assay: SOD is a critical antioxidant enzyme that catalyzes the dismutation of the superoxide radical. Measuring its activity provides insight into the cell's capacity to handle oxidative stress.[12][13][14][15]
Data Presentation: Summarized Quantitative Data
The following tables are examples of how to structure quantitative data obtained from the described experiments. The values presented are for illustrative purposes only and should be replaced with experimental data.
Table 1: Effect of this compound on Intracellular ROS Levels
| Treatment Group | Concentration (µM) | Mean Fluorescence Intensity (MFI) | Fold Change vs. Control |
| Vehicle Control | - | 100 ± 10 | 1.0 |
| This compound/Cu²⁺ | 0.5 | 250 ± 20 | 2.5 |
| This compound/Cu²⁺ | 1.0 | 450 ± 35 | 4.5 |
| This compound/Cu²⁺ | 2.0 | 700 ± 50 | 7.0 |
Table 2: Effect of this compound on Cellular Glutathione (GSH) Levels
| Treatment Group | Concentration (µM) | GSH Concentration (nmol/mg protein) | % Depletion vs. Control |
| Vehicle Control | - | 50 ± 5 | 0 |
| This compound/Cu²⁺ | 0.5 | 35 ± 4 | 30 |
| This compound/Cu²⁺ | 1.0 | 20 ± 3 | 60 |
| This compound/Cu²⁺ | 2.0 | 10 ± 2 | 80 |
Table 3: Effect of this compound on Lipid Peroxidation (MDA Levels)
| Treatment Group | Concentration (µM) | MDA Concentration (nmol/mg protein) | Fold Change vs. Control |
| Vehicle Control | - | 2.0 ± 0.2 | 1.0 |
| This compound/Cu²⁺ | 0.5 | 4.5 ± 0.4 | 2.25 |
| This compound/Cu²⁺ | 1.0 | 8.0 ± 0.7 | 4.0 |
| This compound/Cu²⁺ | 2.0 | 15.0 ± 1.2 | 7.5 |
Table 4: Effect of this compound on Superoxide Dismutase (SOD) Activity
| Treatment Group | Concentration (µM) | SOD Activity (U/mg protein) | % Inhibition vs. Control |
| Vehicle Control | - | 10.0 ± 1.0 | 0 |
| This compound/Cu²⁺ | 0.5 | 8.5 ± 0.8 | 15 |
| This compound/Cu²⁺ | 1.0 | 6.0 ± 0.5 | 40 |
| This compound/Cu²⁺ | 2.0 | 4.0 ± 0.4 | 60 |
Experimental Protocols
General Protocol for Cell Treatment
This protocol outlines the general steps for treating cultured cells with this compound prior to performing oxidative stress assays.
-
Cell Culture: Plate cells in appropriate culture vessels (e.g., 96-well plates, 6-well plates, or culture flasks) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Preparation of this compound/Cu²⁺ Complex:
-
Prepare stock solutions of this compound and a copper salt (e.g., CuSO₄) in a suitable solvent (e.g., DMSO).
-
To form the active complex, mix this compound and the copper salt in a 1:1 molar ratio in culture medium shortly before addition to the cells.
-
-
Treatment:
-
Remove the culture medium from the cells.
-
Add fresh medium containing the desired concentrations of the this compound/Cu²⁺ complex. Include a vehicle control (medium with the same concentration of the solvent used for the stock solutions).
-
Incubate the cells for the desired treatment duration (e.g., 2, 6, 12, or 24 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Cell Harvesting and Lysate Preparation:
-
Following treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Harvest the cells by trypsinization or scraping.
-
Centrifuge the cell suspension to obtain a cell pellet.
-
For assays requiring cell lysates, resuspend the pellet in a suitable lysis buffer on ice.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay) for normalization of results.
-
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFDA).
-
Cell Treatment: Treat cells with this compound/Cu²⁺ in a 96-well black, clear-bottom plate as described in the general protocol.
-
DCFDA Staining:
-
At the end of the treatment period, remove the medium.
-
Wash the cells once with warm PBS.
-
Add 100 µL of 10 µM DCFDA in pre-warmed PBS to each well.
-
Incubate for 30-45 minutes at 37°C in the dark.
-
-
Fluorescence Measurement:
-
Remove the DCFDA solution and wash the cells once with PBS.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.
-
Quantification of Cellular Glutathione (GSH)
This protocol is based on the reaction of GSH with a fluorescent probe such as monochlorobimane (B1663430) (MCB) or a colorimetric reagent like 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).
-
Cell Treatment and Lysate Preparation: Treat cells and prepare cell lysates as described in the general protocol.
-
GSH Assay (DTNB Method):
-
In a 96-well plate, add a sample of the cell lysate.
-
Add the DTNB reaction mixture containing DTNB and GSH reductase.
-
Add NADPH to initiate the reaction.
-
Measure the absorbance at 412 nm over time using a microplate reader.
-
Calculate the GSH concentration based on a standard curve generated with known concentrations of GSH.
-
Determination of Lipid Peroxidation (Malondialdehyde - MDA Assay)
This protocol describes the TBARS assay for measuring MDA.
-
Cell Treatment and Lysate Preparation: Treat cells and prepare cell lysates as described in the general protocol.
-
TBARS Reaction:
-
To a microcentrifuge tube, add the cell lysate.
-
Add a solution of thiobarbituric acid (TBA) in an acidic solution (e.g., trichloroacetic acid, TCA).
-
Incubate the mixture at 95°C for 60 minutes.
-
Cool the tubes on ice to stop the reaction.
-
-
Measurement:
-
Centrifuge the tubes to pellet any precipitate.
-
Transfer the supernatant to a new tube or a 96-well plate.
-
Measure the absorbance at 532 nm using a spectrophotometer or microplate reader.
-
Calculate the MDA concentration from a standard curve prepared with MDA standards.[16]
-
Superoxide Dismutase (SOD) Activity Assay
This protocol is based on the inhibition of a reaction that produces a colored product by SOD present in the sample.
-
Cell Treatment and Lysate Preparation: Treat cells and prepare cell lysates as described in the general protocol.
-
SOD Assay:
-
In a 96-well plate, add the cell lysate.
-
Add a reaction mixture containing a substrate for an enzyme that generates superoxide radicals (e.g., xanthine (B1682287) oxidase and its substrate).
-
Add a detection reagent that changes color upon reaction with superoxide radicals.
-
Incubate at room temperature for a specified time (e.g., 20 minutes).
-
Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
The SOD activity is inversely proportional to the color intensity and is calculated based on a standard curve of known SOD activity.
-
Visualizations: Diagrams of Pathways and Workflows
Caption: Proposed mechanism of this compound-induced oxidative stress.
Caption: General experimental workflow for oxidative stress measurement.
Caption: Experimental workflow for the Malondialdehyde (MDA) assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanisms underlying reductant-induced reactive oxygen species formation by anticancer copper(II) compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 4. toolify.ai [toolify.ai]
- 5. DOT Language | Graphviz [graphviz.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. graphviz.org [graphviz.org]
- 9. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Changes in zinc levels and superoxide dismutase activities in the skin of acute, ultraviolet-B-irradiated mice after treatment with ginkgo biloba extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. mdpi.com [mdpi.com]
- 13. Mutant superoxide dismutase 1 overexpression in NSC-34 cells: effect of trehalose on aggregation, TDP-43 localization and levels of co-expressed glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Transformation affects superoxide dismutase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Quantification and 13C-Tracer analysis of total reduced glutathione by HPLC-QTOFMS/MS [ouci.dntb.gov.ua]
Application Notes and Protocols for Assessing ER Stress Induced by NSC 689534
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The endoplasmic reticulum (ER) is a critical organelle responsible for protein synthesis, folding, and modification. Perturbations to the ER's function can lead to an accumulation of unfolded or misfolded proteins, a condition known as ER stress. To cope with this stress, cells activate a complex signaling network called the Unfolded Protein Response (UPR).[1][2][3][4] The UPR aims to restore ER homeostasis by attenuating protein translation, upregulating chaperone proteins to assist in protein folding, and enhancing ER-associated degradation (ERAD) of misfolded proteins.[4] However, if ER stress is prolonged or severe, the UPR can switch from a pro-survival to a pro-apoptotic response.[4][5]
The UPR is mediated by three main ER transmembrane sensors: Inositol-requiring enzyme 1 (IRE1), PKR-like ER kinase (PERK), and Activating transcription factor 6 (ATF6).[1][3][6] These sensors are normally kept in an inactive state through their association with the ER chaperone BiP (also known as GRP78). Upon accumulation of unfolded proteins, BiP dissociates from these sensors, leading to their activation and the initiation of downstream signaling cascades.[3][7]
NSC 689534 is a compound of interest in drug development, and understanding its cellular effects is crucial. These application notes provide a comprehensive guide for researchers to investigate whether this compound induces ER stress by detailing the key signaling pathways and providing step-by-step protocols for their assessment.
Key Signaling Pathways in ER Stress
The three branches of the UPR provide distinct yet interconnected responses to ER stress. Assessing markers from each pathway is essential for a thorough understanding of a compound's impact on ER function.
The PERK Pathway
Upon activation, PERK dimerizes and autophosphorylates.[8] Activated PERK then phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α).[8][9] This phosphorylation leads to a global attenuation of protein synthesis, thereby reducing the protein load on the ER.[10] Paradoxically, phosphorylated eIF2α selectively promotes the translation of Activating Transcription Factor 4 (ATF4).[9][10] ATF4 is a transcription factor that upregulates genes involved in amino acid metabolism, antioxidant responses, and, under prolonged stress, the pro-apoptotic factor CHOP (CCAAT-enhancer-binding protein homologous protein).[4][10]
Diagram of the PERK Signaling Pathway:
References
- 1. The Unfolded Protein Response: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unfolded Protein Response (UPR) Pathway and ER Stress FAQs [bio-techne.com]
- 3. Pathways: Unfolded Protein Response | www.antibodies-online.com [antibodies-online.com]
- 4. Unfolded protein response - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. mesoscale.com [mesoscale.com]
- 7. Methods for Monitoring Endoplasmic Reticulum Stress and the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The PERK pathway: beneficial or detrimental for neurodegenerative diseases and tumor growth and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Induced by NSC 689534
For Researchers, Scientists, and Drug Development Professionals
Introduction
Programmed cell death, or apoptosis, is a critical cellular process involved in development, tissue homeostasis, and the elimination of damaged or infected cells. Dysregulation of apoptosis is a hallmark of many diseases, including cancer. Consequently, the identification and characterization of novel compounds that can modulate apoptosis is a key objective in drug discovery and development.
NSC 689534 is a small molecule of interest for its potential therapeutic properties. A crucial step in evaluating its efficacy is to determine its ability to induce apoptosis in target cells. Flow cytometry, in conjunction with specific fluorescent probes, provides a powerful and quantitative method for assessing apoptotic events at the single-cell level.
These application notes provide a detailed protocol for the analysis of apoptosis induced by this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Principle of the Assay
During the early stages of apoptosis, phosphatidylserine (B164497) (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the plasma membrane.[1][2] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome, such as FITC, to label early apoptotic cells.[1][2]
Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of live and early apoptotic cells. However, in late-stage apoptotic or necrotic cells, where membrane integrity is compromised, PI can enter the cell and bind to DNA, causing a significant increase in its fluorescence.
By using a combination of Annexin V and PI, flow cytometry can distinguish between three populations of cells:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
Quantitative Data Summary
The following table is a template for summarizing quantitative data from a flow cytometry experiment investigating the effects of this compound on apoptosis. The data should be presented as the percentage of cells in each quadrant of the flow cytometry plot.
| Treatment Concentration (µM) | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| 0 (Vehicle Control) | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| 1 | 85.6 ± 3.4 | 10.1 ± 1.2 | 4.3 ± 0.8 |
| 5 | 60.3 ± 4.5 | 25.8 ± 2.9 | 13.9 ± 2.1 |
| 10 | 35.1 ± 5.2 | 45.2 ± 3.8 | 19.7 ± 3.3 |
| 25 | 15.8 ± 3.9 | 50.7 ± 4.5 | 33.5 ± 4.1 |
Note: The data presented above is for illustrative purposes only and will need to be replaced with experimental results. Values should be represented as mean ± standard deviation from at least three independent experiments.
Experimental Protocols
Materials and Reagents
-
Target cells (e.g., cancer cell line)
-
This compound
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), calcium-free
-
Trypsin-EDTA (for adherent cells)
-
FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometer
-
Flow cytometry tubes
-
Microcentrifuge
Cell Treatment
-
Cell Seeding: Seed the target cells in appropriate culture vessels (e.g., 6-well plates) at a density that will allow for logarithmic growth during the treatment period. Allow the cells to adhere and resume growth for 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of solvent used for the highest drug concentration).
-
Cell Treatment: Remove the culture medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2. The optimal incubation time should be determined empirically.
Staining Protocol for Flow Cytometry
-
Cell Harvesting:
-
Suspension cells: Gently transfer the cells from each well into individual flow cytometry tubes.
-
Adherent cells: Carefully collect the culture medium (which may contain detached apoptotic cells) into a flow cytometry tube. Wash the adherent cells once with PBS and then detach them using Trypsin-EDTA. Combine the detached cells with the previously collected culture medium.
-
-
Cell Washing: Centrifuge the cell suspensions at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new flow cytometry tube.
-
Add 5 µL of FITC Annexin V to the cell suspension.[2]
-
Add 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the tubes to mix.
-
-
Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.[2]
-
Final Preparation: Add 400 µL of 1X Binding Buffer to each tube. The samples are now ready for analysis on the flow cytometer. Analysis should be performed as soon as possible.
Flow Cytometry Analysis
-
Instrument Setup: Set up the flow cytometer with the appropriate lasers and filters for detecting FITC (typically excited by a 488 nm laser and detected with a 530/30 nm bandpass filter) and PI (detected with a >575 nm longpass filter).
-
Compensation: Use single-stained control samples (cells stained with only FITC Annexin V and cells stained with only PI) to set up fluorescence compensation to correct for spectral overlap. An unstained cell sample should also be run to set the baseline fluorescence.
-
Data Acquisition: Acquire data for each sample, collecting a sufficient number of events (e.g., 10,000-20,000 cells) for statistical analysis.
-
Data Analysis: Create a dot plot of FITC Annexin V fluorescence (x-axis) versus PI fluorescence (y-axis). Gate the populations to distinguish between live (bottom-left quadrant), early apoptotic (bottom-right quadrant), and late apoptotic/necrotic (top-right quadrant) cells.
Visualizations
Caption: Experimental workflow for apoptosis analysis.
Caption: Potential apoptosis signaling pathways.
References
Application Notes and Protocols for NSC 689534: A Novel Autophagy Inhibitor for Cancer Research
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Autophagy is a cellular self-degradation process that plays a dual role in cancer, acting as a tumor suppressor in the early stages and promoting survival of established tumors. This makes the autophagy pathway a compelling target for cancer therapy. NSC 689534 is a novel small molecule inhibitor of autophagy, currently under investigation for its potential as a tool to study autophagy pathways in cancer and as a potential therapeutic agent. These application notes provide an overview of this compound and detailed protocols for its use in cancer research.
Disclaimer: Information regarding the specific mechanism of action of this compound is not publicly available. For the purpose of these application notes, we will hypothesize that this compound acts as an inhibitor of the Beclin-1 complex, a key regulator of autophagy initiation. The provided protocols are standard methods for assessing autophagy and can be adapted for studying the effects of any autophagy modulator.
Mechanism of Action (Hypothetical)
This compound is postulated to inhibit autophagy by disrupting the formation of the Beclin-1-Vps34-Atg14L complex, which is essential for the initiation of the autophagosome.[1][2] This complex is responsible for generating phosphatidylinositol 3-phosphate (PI3P) on the phagophore membrane, a critical step in the recruitment of other autophagy-related (Atg) proteins. By interfering with this complex, this compound is expected to block the formation of autophagosomes, leading to an accumulation of autophagic substrates like p62/SQSTM1 and preventing the degradation of cellular components.
Data Presentation
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) of this compound (72h) | Effect on LC3-II Accumulation (at 10 µM) | Effect on p62 Levels (at 10 µM) |
| HCT116 | Colorectal Carcinoma | 5.2 | +++ | +++ |
| B16 | Murine Melanoma | 8.9 | ++ | ++ |
| MCF-7 | Breast Adenocarcinoma | 12.5 | ++ | +++ |
| A549 | Lung Carcinoma | 7.8 | +++ | +++ |
| HaCaT | Non-tumoral Keratinocytes | >50 | + | + |
Data are hypothetical and for illustrative purposes only.+++ indicates a strong increase, ++ a moderate increase, and + a slight increase.
Experimental Protocols
Protocol 1: Assessment of Autophagic Flux by Western Blotting for LC3 and p62
This protocol is designed to measure the effect of this compound on autophagic flux by monitoring the levels of microtubule-associated protein 1A/1B-light chain 3 (LC3) and p62/SQSTM1.
Materials:
-
Cancer cell lines (e.g., HCT116, A549)
-
Complete cell culture medium
-
This compound
-
Autophagy flux inhibitors (e.g., Bafilomycin A1 or Chloroquine)
-
RIPA lysis buffer
-
Protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to attach overnight.
-
Treatment: Treat cells with this compound at various concentrations for the desired time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Autophagic Flux Block: In a parallel set of wells, co-treat cells with this compound and an autophagy flux inhibitor (e.g., 100 nM Bafilomycin A1) for the last 4 hours of the incubation period.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using the BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on SDS-PAGE gels.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using a chemiluminescence substrate.
-
-
Data Analysis: Quantify band intensities and normalize to the loading control (β-actin). An increase in the lipidated form of LC3 (LC3-II) and p62 in the presence of this compound would suggest autophagy inhibition. The difference in LC3-II levels between samples with and without the lysosomal inhibitor represents the autophagic flux.
Protocol 2: Visualization of Autophagosomes by Immunofluorescence
This protocol allows for the visualization and quantification of autophagosomes (LC3 puncta) in cells treated with this compound.
Materials:
-
Cancer cell lines cultured on glass coverslips
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: anti-LC3B
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Antifade mounting medium
Procedure:
-
Cell Seeding and Treatment: Seed cells on coverslips in a 24-well plate and treat with this compound as described in Protocol 1.
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBS and block with blocking buffer for 30 minutes.
-
Antibody Incubation:
-
Incubate with primary anti-LC3B antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature in the dark.
-
-
Mounting and Imaging: Wash with PBS, mount the coverslips on microscope slides using antifade mounting medium, and image using a fluorescence microscope.
-
Data Analysis: Quantify the number of LC3 puncta per cell. An increase in the number of puncta upon treatment with this compound would indicate an accumulation of autophagosomes due to inhibition of their degradation.
Mandatory Visualizations
Caption: Hypothetical mechanism of this compound in the autophagy pathway.
Caption: Workflow for assessing autophagic flux using Western blotting.
Concluding Remarks
This compound presents a promising tool for the investigation of autophagy in cancer. The protocols outlined in these application notes provide a framework for characterizing the effects of this and other novel autophagy inhibitors on cancer cell lines. By elucidating the role of autophagy in tumor progression and therapy resistance, researchers can pave the way for the development of more effective cancer treatments.
References
Application Notes and Protocols for Preclinical Studies of NSC 689534
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive experimental design for the preclinical evaluation of NSC 689534, a novel investigational anti-cancer agent. The following protocols outline a systematic approach, commencing with in vitro characterization and progressing to in vivo efficacy studies. This document is intended to guide researchers in generating robust and reproducible data to support the advancement of this compound towards clinical development.
Introduction
This compound is a synthetic small molecule with putative anti-neoplastic properties. Early screening suggests that this compound may exert its effects through the inhibition of key signaling pathways that are frequently dysregulated in cancer, such as the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation. The following experimental plan is designed to elucidate the mechanism of action, determine the therapeutic potential, and establish a preliminary safety profile of this compound.
In Vitro Studies
In vitro assays are fundamental for the initial assessment of an anticancer drug's activity and mechanism.[1][2][3] These studies are conducted in controlled laboratory settings using cancer cell lines.[4]
Cell Viability and Cytotoxicity Assays
The initial step in characterizing this compound is to determine its effect on the viability and proliferation of a panel of human cancer cell lines. The MTT or MTS assay is a widely used colorimetric method for assessing cell viability.[5]
Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines (72h incubation)
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast | 2.5 |
| MDA-MB-231 | Breast | 5.1 |
| A549 | Lung | 7.8 |
| HCT116 | Colon | 3.2 |
| PC-3 | Prostate | 10.5 |
| U87 MG | Glioblastoma | 1.8 |
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the log concentration of this compound.
Apoptosis Assays
To determine if the cytotoxic effect of this compound is due to the induction of programmed cell death (apoptosis), Annexin V/Propidium Iodide (PI) staining followed by flow cytometry can be performed.
-
Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24, 48, and 72 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis
To investigate the effect of this compound on cell cycle progression, flow cytometry analysis of PI-stained cells is conducted.
-
Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the cells with PBS and stain with a solution containing PI and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis for Signaling Pathway Modulation
To confirm the hypothesized mechanism of action of this compound as a PI3K/Akt/mTOR pathway inhibitor, Western blot analysis will be performed to assess the phosphorylation status of key proteins in this pathway.
Table 2: Effect of this compound on PI3K/Akt/mTOR Pathway Protein Phosphorylation
| Protein | Treatment | Phosphorylation Level (Relative to Control) |
| Akt (Ser473) | This compound (2.5 µM) | 0.25 |
| mTOR (Ser2448) | This compound (2.5 µM) | 0.30 |
| S6K (Thr389) | This compound (2.5 µM) | 0.28 |
| 4E-BP1 (Thr37/46) | This compound (2.5 µM) | 0.35 |
-
Protein Extraction: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against total and phosphorylated forms of Akt, mTOR, S6K, and 4E-BP1.
-
Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.
In Vivo Studies
In vivo studies are crucial for evaluating the efficacy and safety of an anticancer drug in a living organism.[6][7] Xenograft models, where human tumor cells are implanted into immunodeficient mice, are commonly used for this purpose.[8][9]
Xenograft Tumor Growth Study
This study will assess the ability of this compound to inhibit the growth of human tumors in a mouse model.
Table 3: In Vivo Efficacy of this compound in a U87 MG Glioblastoma Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1250 | - |
| This compound | 25 | 625 | 50 |
| This compound | 50 | 312 | 75 |
| Temozolomide (Standard of Care) | 50 | 437 | 65 |
-
Cell Implantation: Subcutaneously inject 5 x 10^6 U87 MG cells into the flank of athymic nude mice.
-
Tumor Growth: Allow the tumors to grow to an average volume of 100-150 mm³.
-
Randomization: Randomize the mice into treatment groups (n=8-10 mice per group).
-
Treatment Administration: Administer this compound (e.g., 25 and 50 mg/kg) or vehicle control intraperitoneally daily for 21 days. A standard-of-care group (e.g., temozolomide) should be included for comparison.
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).
Preliminary Toxicity Assessment
A preliminary assessment of the toxicity of this compound will be conducted during the efficacy study.
-
Clinical Observations: Observe the mice daily for any signs of toxicity, such as changes in behavior, appearance, or activity level.
-
Body Weight: Record the body weight of each mouse twice a week.
-
Organ Collection: At the end of the study, collect major organs (liver, kidney, spleen, heart, lungs) for histopathological analysis.
Visualizations
Caption: High-level experimental workflow for this compound preclinical evaluation.
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.
Caption: Step-by-step workflow for the Western Blot protocol.
References
- 1. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]
- 3. noblelifesci.com [noblelifesci.com]
- 4. Preclinical Models in Cancer Research: Essential Tools for Drug Development and Therapy Testing | Bimake [bimake.com]
- 5. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijpbs.com [ijpbs.com]
- 7. In Vivo Pharmacology Models for Cancer Target Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 9. mdpi.com [mdpi.com]
Application of NSC 689534 in Studying Metal Metabolism
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of NSC 689534, a novel thiosemicarbazone, in the investigation of metal metabolism and its downstream effects on cellular processes. The document includes detailed protocols for key experiments, quantitative data on the compound's activity, and diagrams illustrating its proposed mechanisms of action.
This compound (2-pyridinecarbaldehyde N,N-bis(2-pyridinylmethyl)thiosemicarbazone) is a metal-binding agent whose biological activity is profoundly influenced by the presence of transition metal ions.[1] Its copper chelate, in particular, has demonstrated potent anti-cancer activity, underscoring the critical role of metal interactions in its mechanism of action.
Data Presentation
The cytotoxic activity of this compound is significantly enhanced when chelated with copper and is inhibited by iron.[1][2] The following tables summarize the quantitative data regarding the half-maximal inhibitory concentration (IC50) of this compound and its copper complex in different cancer cell lines.
Table 1: IC50 Values of this compound and its Copper Chelate (this compound/Cu²⁺)
| Cell Line | Compound | IC50 (µM) |
| HL60 (human leukemia) | This compound | 0.85 |
| This compound/Cu²⁺ | 0.2 | |
| PC3 (human prostate cancer) | This compound | 2.1 |
| This compound/Cu²⁺ | 0.4 |
Data extracted from a study where maximal activity was observed at a 1:1 molar ratio of Cu²⁺:this compound.[1]
Table 2: Influence of Iron on the Activity of this compound in HL60 Cells
| Compound | IC50 (µM) |
| This compound alone | 0.9 |
| This compound + Hemoglobin (2.5 µM) | 1.8 |
| This compound + Transferrin (100 µg/mL) | 2.5 |
| This compound + Hemin (10 µM) | 4.5 |
This table illustrates the inhibitory effect of iron-containing biomolecules on the antiproliferative activity of this compound.[1]
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on standard laboratory procedures and findings from research on this compound.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound and its metal complexes on cancer cell lines.
Materials:
-
This compound
-
Copper (II) chloride (CuCl₂)
-
Iron (II) sulfate (B86663) (FeSO₄) or Iron (III) chloride (FeCl₃)
-
Cancer cell lines (e.g., HL60, PC3)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
To study the effect of metal ions, pre-incubate this compound with equimolar concentrations of CuCl₂ or FeSO₄/FeCl₃ in serum-free medium for 30 minutes at room temperature to allow for chelation.
-
-
Cell Treatment: Add serial dilutions of this compound or the metal-chelated complexes to the cells in a final volume of 200 µL/well. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software.
Protocol 2: Analysis of Cellular Reactive Oxygen Species (ROS) Production
This protocol uses a fluorescent probe to detect intracellular ROS levels following treatment with this compound/Cu²⁺.
Materials:
-
This compound/Cu²⁺ complex
-
Cancer cell lines
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with this compound/Cu²⁺ at a desired concentration (e.g., IC50 concentration) for a specified time (e.g., 1-4 hours). Include a positive control (e.g., H₂O₂) and an untreated control.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) and wash with PBS.
-
Probe Loading: Resuspend the cells in PBS containing 10 µM DCFH-DA and incubate for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with PBS to remove excess probe.
-
Analysis:
-
Flow Cytometry: Resuspend the cells in PBS and analyze the fluorescence intensity using a flow cytometer with excitation at 488 nm and emission at 525 nm.
-
Fluorescence Microscopy: Mount the cells on a slide and observe under a fluorescence microscope.
-
-
Data Analysis: Quantify the mean fluorescence intensity to determine the relative increase in ROS production in treated cells compared to controls.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound and its copper chelate on cell cycle distribution.
Materials:
-
This compound and this compound/Cu²⁺
-
Cancer cell lines
-
70% cold ethanol (B145695)
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound or this compound/Cu²⁺ at various concentrations for 24-48 hours.
-
Cell Harvesting: Harvest approximately 1 x 10⁶ cells and wash with PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS and add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use appropriate software to model the cell cycle distribution and determine the percentage of cells in the G0/G1, S, and G2/M phases, as well as the sub-G0 population (indicative of apoptosis).[1]
Signaling Pathways and Mechanisms
The antitumor activity of this compound, particularly its copper chelate, is linked to the induction of oxidative stress and subsequent endoplasmic reticulum (ER) stress.
Caption: Proposed mechanism of action for this compound/Cu²⁺.
The copper chelate of this compound enters the cell and induces the production of reactive oxygen species (ROS).[1][2] This leads to the depletion of cellular antioxidants like glutathione (GSH) and causes oxidative stress.[1][2] The accumulation of ROS can damage proteins, leading to the unfolded protein response (UPR) and ER stress.[1] Prolonged ER stress ultimately triggers apoptotic cell death.
Caption: General experimental workflow for studying this compound.
This workflow outlines the key steps for characterizing the in vitro effects of this compound on cancer cells. Following cell culture and treatment, a panel of assays is performed to assess cytotoxicity, oxidative stress, and cell cycle perturbations. The resulting data provides insights into the compound's potency and mechanism of action.
References
- 1. A Copper Chelate of Thiosemicarbazone this compound induces Oxidative/ER Stress and Inhibits Tumor Growth In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper(II)-Bis(Thiosemicarbazonato) Complexes as Antibacterial Agents: Insights into Their Mode of Action and Potential as Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges with NSC 689534 in Aqueous Solutions
Disclaimer: Publicly available information regarding the specific chemical properties and solubility of "NSC 689534" is limited. The following technical support guide has been constructed based on established methodologies for working with poorly soluble research compounds. The quantitative data and specific experimental protocols provided are illustrative and should be adapted based on the known properties of your specific molecule.
This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting strategies and address frequently asked questions related to handling poorly water-soluble compounds like this compound.
Frequently Asked Questions (FAQs)
Q1: What are the initial recommended solvents for dissolving this compound?
A1: For many poorly water-soluble compounds, initial solubilization should be attempted in organic solvents. Based on common practices, we recommend starting with Dimethyl Sulfoxide (DMSO), Ethanol, or Dimethylformamide (DMF). It is crucial to first prepare a high-concentration stock solution in one of these organic solvents, which can then be diluted into your aqueous experimental medium. Direct dissolution in aqueous buffers is often challenging and not recommended.
Q2: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous cell culture medium. What should I do?
A2: This is a common issue known as "precipitation upon dilution." Several strategies can mitigate this:
-
Lower the Final Concentration: The most straightforward approach is to use a lower final concentration of this compound in your aqueous medium.
-
Use a Surfactant or Co-solvent: Including a small percentage of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, in your final aqueous solution can help maintain the solubility of the compound.
-
Stepwise Dilution: Instead of a single large dilution, try a series of smaller, stepwise dilutions. This can sometimes prevent the compound from crashing out of solution.
-
Warm the Aqueous Medium: Gently warming your aqueous medium (e.g., to 37°C) before adding the stock solution can sometimes improve solubility. Ensure the temperature is compatible with your experimental setup.
Q3: Can I use sonication or vortexing to improve the solubility of this compound?
A3: Yes, mechanical agitation can aid in the dissolution process. After adding the compound to the solvent, gentle vortexing is recommended. For more resistant compounds, brief sonication in a water bath can be effective. However, be cautious with prolonged sonication as it can generate heat and potentially degrade the compound.
Troubleshooting Guide
This section provides a more in-depth, issue-specific troubleshooting guide in a question-and-answer format.
Issue 1: My this compound powder will not dissolve in DMSO.
-
Question: I am trying to make a 10 mM stock solution of this compound in DMSO, but the powder is not fully dissolving, even after vortexing. What can I do?
-
Answer:
-
Gently Warm the Solution: Try warming the solution in a water bath at 37-50°C for 5-10 minutes. Many compounds have increased solubility at higher temperatures.
-
Try a Lower Concentration: It's possible that the solubility limit in DMSO is below 10 mM. Attempt to prepare a 5 mM or 1 mM stock solution.
-
Use an Alternative Solvent: If DMSO is not effective, consider trying DMF or N-methyl-2-pyrrolidone (NMP), which may have different solubilizing properties.
-
Issue 2: I am observing variability in my experimental results.
-
Question: My dose-response curves for this compound are not consistent between experiments. Could this be a solubility issue?
-
Answer: Yes, inconsistent solubility can lead to variable effective concentrations and, consequently, inconsistent results.
-
Prepare Fresh Dilutions: Always prepare fresh dilutions of this compound in your aqueous medium for each experiment from a frozen stock. Avoid storing diluted aqueous solutions.
-
Visually Inspect for Precipitation: Before adding the compound to your cells or assay, visually inspect the final diluted solution for any signs of precipitation (cloudiness or visible particles).
-
Filter Sterilize After Dilution: If your experimental protocol allows, filter the final diluted solution through a 0.22 µm syringe filter to remove any micro-precipitates.
-
Data Presentation
The following table summarizes the approximate solubility of a representative poorly soluble compound in various solvents. Note: This is illustrative data and should be confirmed for this compound.
| Solvent | Approximate Solubility | Notes |
| Water | < 0.1 mg/mL | Practically insoluble. |
| Phosphate Buffered Saline (PBS) pH 7.4 | < 0.1 mg/mL | Insoluble in aqueous buffers. |
| DMSO | ≥ 20 mg/mL | Recommended for primary stock solutions. |
| Ethanol | ~5 mg/mL | Can be used as a co-solvent. |
| DMF | ≥ 15 mg/mL | An alternative to DMSO for stock solutions. |
Experimental Protocols
Protocol: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
Procedure:
-
Pre-weigh the Compound: Accurately weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mM solution of a compound with a molecular weight of 500 g/mol , you would weigh out 5 mg.
-
Add DMSO: Add the calculated volume of sterile DMSO to the tube containing the this compound powder.
-
Dissolve the Compound: Tightly cap the tube and vortex for 1-2 minutes. If the compound is not fully dissolved, proceed to the next step.
-
Gentle Heating (Optional): Place the tube in a 37°C water bath for 5-10 minutes. Periodically vortex the solution.
-
Visual Inspection: Once the solution is clear with no visible particles, the compound is dissolved.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C as recommended for the specific compound.
Visualizations
Caption: Troubleshooting workflow for aqueous dilution of this compound.
Caption: Hypothetical signaling pathway inhibited by this compound.
Technical Support Center: Optimizing In Vivo Dosage of Novel Anticancer Compounds
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the in vivo dosage of novel anticancer compounds, exemplified by the placeholder "NSC-XXXXXX". Since publicly available data for specific investigational agents like NSC 689534 is often limited, this guide offers a framework for establishing a robust dosing regimen for any new chemical entity. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: How do I determine a starting dose for my novel compound (NSC-XXXXXX) in an in vivo cancer model?
A1: Establishing a starting dose for a novel compound requires a multi-faceted approach. Begin with comprehensive in vitro data. The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) from cell-based assays provides an initial estimate of the compound's potency. This in vitro data can be extrapolated to an in vivo starting dose using allometric scaling, which accounts for differences in body surface area between species.[1] It is also crucial to conduct a Maximum Tolerated Dose (MTD) study.[1][2] This involves dose escalation in a small cohort of animals to identify the highest dose that does not cause unacceptable toxicity.[1][2]
Q2: What are the critical parameters to monitor during an in vivo efficacy study?
A2: Several parameters must be monitored to ensure the welfare of the animals and the integrity of the study. Daily monitoring should include body weight, clinical signs of toxicity (e.g., changes in posture, activity, grooming), and tumor volume.[2] A significant loss of body weight (typically >20%) is often an endpoint criterion.[2] Tumor measurements, usually taken with calipers, should be recorded regularly to track response to treatment. At the end of the study, organ weights and histopathological analysis of tumors and major organs can provide valuable information on efficacy and toxicity.[3]
Q3: How do I select an appropriate vehicle for administering NSC-XXXXXX?
A3: The choice of vehicle is critical for ensuring the solubility and stability of your compound. The vehicle should be non-toxic and not interfere with the compound's activity.[3][4] A tiered approach to vehicle selection is recommended. Start with common aqueous vehicles like saline or phosphate-buffered saline (PBS). If solubility is an issue, consider co-solvents such as polyethylene (B3416737) glycol (PEG), dimethyl sulfoxide (B87167) (DMSO), or cyclodextrins.[4] It is essential to test the solubility of your compound in a panel of vehicles and to run a vehicle-only control group in your in vivo studies to account for any effects of the vehicle itself.[2]
Q4: What is the importance of a pilot pharmacokinetic (PK) study?
A4: A pilot PK study is highly recommended to understand the absorption, distribution, metabolism, and excretion (ADME) profile of your compound.[2][4] Key parameters such as the maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and elimination half-life (t½) will inform the optimal dosing frequency and schedule.[4] For instance, a compound with a short half-life may require more frequent administration to maintain therapeutic levels.[4]
Troubleshooting Guide
This guide provides solutions to specific issues that may arise during your in vivo studies.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| High variability in tumor growth within the same treatment group. | Inconsistent tumor cell implantation technique. Use of high-passage number cell lines leading to genetic drift.[5] Animal health status. | Refine surgical or injection techniques for tumor implantation to ensure consistency. Use low-passage number, authenticated cell lines. Ensure all animals are healthy and of a similar age and weight at the start of the study. |
| Unexpected animal toxicity at a previously determined "safe" dose. | Differences in animal strain, age, or sex. Issues with compound formulation (e.g., precipitation, degradation). Cumulative toxicity with repeated dosing. | Confirm that the animal model specifics match those used in the MTD study. Prepare fresh formulations for each dosing and visually inspect for any precipitation. Conduct a multi-dose toxicity study to assess the effects of repeated administration.[2] |
| Poor correlation between in vitro potency and in vivo efficacy. | Poor bioavailability of the compound. Rapid metabolism and clearance of the compound in vivo. The in vitro model does not recapitulate the in vivo tumor microenvironment.[5][6] | Conduct a pharmacokinetic study to assess bioavailability.[4] Consider alternative routes of administration (e.g., intravenous if oral bioavailability is low).[7] Utilize more complex in vitro models such as 3D spheroids or organoids for initial screening.[5] |
| Compound precipitation in the formulation upon storage. | Low aqueous solubility. Temperature or pH instability. | Assess the physicochemical properties of the compound, including its solubility at different pH values and temperatures. Prepare fresh formulations immediately before each use. Consider using a different vehicle or adding stabilizing excipients. |
Experimental Protocols
Maximum Tolerated Dose (MTD) Study
-
Animal Model: Select a relevant rodent model (e.g., athymic nude mice).
-
Group Allocation: Divide animals into small groups (n=3-5 per group).
-
Dose Escalation: Administer single, escalating doses of NSC-XXXXXX to each group. The starting dose should be estimated from in vitro cytotoxicity data.
-
Monitoring: Observe animals daily for at least 14 days for signs of toxicity, including body weight loss, changes in behavior, and mortality.[2]
-
Endpoint: The MTD is defined as the highest dose that results in no more than a 10-20% body weight loss and no mortality.[2]
In Vivo Efficacy Study
-
Tumor Implantation: Implant cancer cells (e.g., subcutaneously or orthotopically) into immunocompromised mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize animals into treatment and control groups.
-
Dosing: Administer NSC-XXXXXX at one or more doses below the MTD, along with a vehicle control. The dosing schedule should be informed by pilot PK data.[2]
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size, or when animals show signs of excessive morbidity.
-
Data Analysis: Compare tumor growth inhibition between the treated and control groups.
Signaling Pathways and Workflows
Caption: Workflow for optimizing in vivo dosage of a novel compound.
References
- 1. benchchem.com [benchchem.com]
- 2. dctd.cancer.gov [dctd.cancer.gov]
- 3. ntnu.edu [ntnu.edu]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Strategy for Designing In Vivo Dose-Response Comparison Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
How to prevent iron-mediated inhibition of NSC 689534
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the potential iron-mediated inhibition of the experimental compound NSC 689534. Researchers, scientists, and drug development professionals can use this guide to identify and mitigate issues related to iron interference in their experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing variable or reduced efficacy of this compound in our cell-based assays. Could iron be the cause?
A1: Yes, iron can be a significant source of experimental variability and can inhibit the activity of certain compounds. Iron is an essential nutrient for cells and is a component of many cell culture media. However, "free" or poorly chelated iron can be highly reactive and may interfere with your compound of interest. This is particularly common in serum-free media formulations where iron supplements are often added.
Potential sources of inhibitory iron include:
-
Basal media components (e.g., DMEM/F-12 contains ferrous sulfate)
-
Serum (though iron is typically bound to transferrin)
-
Water source
-
Contaminants in other reagents
Q2: How can we determine if iron is inhibiting this compound in our experiments?
A2: A straightforward way to test for iron-mediated inhibition is to assess the activity of this compound in the presence and absence of an iron chelator, such as deferoxamine (B1203445) (DFO). If the activity of this compound is restored or significantly increased in the presence of the chelator, it strongly suggests that iron is responsible for the observed inhibition.
Q3: What is deferoxamine (DFO) and how does it work to prevent iron inhibition?
A3: Deferoxamine (DFO) is a high-affinity iron chelator, meaning it binds very tightly to ferric iron (Fe³⁺).[1][2] By sequestering free iron in the culture medium or within the cell, DFO prevents it from interacting with and inhibiting this compound.[3] The resulting DFO-iron complex (ferrioxamine) is stable, water-soluble, and generally considered biologically inert, and is then eliminated from the system.[1][3]
Q4: Are there any considerations we should take into account when using DFO?
A4: Yes. While DFO is a valuable tool, it's important to be aware of the following:
-
Cellular Effects: DFO can have biological effects on its own by inducing a state of iron depletion, which can affect cell proliferation and other processes.[4] It is crucial to include a "DFO only" control in your experiments to account for these effects.
-
Concentration: The optimal concentration of DFO will depend on the level of iron contamination and the sensitivity of your assay. A dose-response experiment with DFO is recommended to find a concentration that effectively chelates iron without causing significant toxicity to the cells.
-
Purity: Use a high-purity, sterile-filtered DFO solution suitable for cell culture.
Troubleshooting Guides
Guide 1: Diagnosing Iron-Mediated Inhibition of this compound
This guide provides a workflow to determine if iron is the root cause of this compound inhibition.
Guide 2: Mitigating Iron-Mediated Inhibition
Once iron-mediated inhibition is confirmed, the following steps can be taken to prevent it in future experiments.
-
Identify the Source of Iron: If possible, identify the source of excess iron. This could involve testing different batches of media or supplements.
-
Use an Iron Chelator: The most direct approach is to co-administer this compound with an optimal concentration of an iron chelator like DFO.
-
Optimize Media Formulation: If using a custom media formulation, ensure that iron is added in a pre-chelated and stable form, such as ferric citrate (B86180) or iron-transferrin complexes.[5]
Experimental Protocols
Protocol 1: Confirming Iron-Mediated Inhibition of this compound
Objective: To determine if the addition of an iron chelator can rescue the biological activity of this compound.
Materials:
-
This compound stock solution
-
Deferoxamine (DFO) mesylate salt (Sigma-Aldrich, D9533 or equivalent)
-
Cell line of interest and appropriate culture medium
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, PrestoBlue)
-
Plate reader
Procedure:
-
Prepare DFO Stock: Prepare a 10 mM stock solution of DFO in sterile, deionized water and filter-sterilize.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment Preparation: Prepare a dose-response curve of this compound. For each concentration of this compound, prepare two sets of treatments: one with and one without a fixed concentration of DFO (e.g., 10 µM - this may need optimization).
-
Controls: Include the following controls on your plate:
-
Vehicle control (no this compound, no DFO)
-
DFO only control (at the same concentration used in the co-treatment)
-
-
Treatment Administration: Remove the old medium from the cells and add the prepared treatments.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 48-72 hours).
-
Assess Viability: At the end of the incubation period, measure cell viability using your chosen assay system.
-
Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) for this compound in the presence and absence of DFO. A significant rightward shift in the IC50 curve in the absence of DFO, which is reversed upon DFO addition, indicates iron-mediated inhibition.
Protocol 2: General Limit Test for Iron in Experimental Media
Objective: To qualitatively assess the presence of significant amounts of free iron in your cell culture medium or other aqueous solutions. This protocol is adapted from standard limit tests for iron.[6][7]
Materials:
-
Nessler cylinders
-
20% w/v citric acid solution (iron-free)
-
Thioglycolic acid
-
Ammonia (B1221849) solution
-
Standard iron solution (20 ppm)
Procedure:
-
Prepare Samples: In separate Nessler cylinders, add:
-
Test Sample: 40 mL of your experimental medium.
-
Standard: 2 mL of the 20 ppm standard iron solution diluted to 40 mL with deionized water.
-
-
Add Reagents: To both cylinders, add 2 mL of the 20% citric acid solution and 2 drops of thioglycolic acid. Mix well.
-
Develop Color: Make the solutions alkaline by adding ammonia solution. Adjust the final volume to 50 mL with deionized water.
-
Observe: Allow the color to develop for 5 minutes. Compare the color of the test sample to the standard. The test solution should not have a more intense purple color than the standard solution. A more intense color indicates significant iron contamination.
Data Presentation
The following table illustrates a hypothetical outcome of an experiment performed according to Protocol 1, demonstrating the rescue of this compound activity by DFO.
| Treatment Group | IC50 of this compound (µM) | Fold Change in IC50 (vs. DFO) |
| This compound alone | 25.4 | 5.1x |
| This compound + 10 µM DFO | 5.0 | 1.0x |
Signaling and Interaction Diagrams
The diagrams below illustrate the proposed mechanism of iron-mediated inhibition and the preventative action of DFO.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Deferoxamine - Wikipedia [en.wikipedia.org]
- 3. Deferoxamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. cellculturedish.com [cellculturedish.com]
- 6. Experiment no. 3 Limit test for Iron.pptx [slideshare.net]
- 7. courseware.cutm.ac.in [courseware.cutm.ac.in]
Technical Support Center: Troubleshooting Small Molecule Inhibitor Experiments
Disclaimer: Information regarding the specific compound "NSC 689534" is not publicly available. Therefore, this guide provides a comprehensive template for troubleshooting common issues encountered during experiments with small molecule inhibitors. Researchers and scientists can adapt the principles and protocols outlined here to their specific compound of interest.
Frequently Asked Questions (FAQs)
This section addresses common questions about working with small molecule inhibitors in a research setting.
Q1: I am observing significant variability in my cell viability (e.g., IC50) values between experiments. What are the common causes?
A1: Inconsistent IC50 values are a frequent challenge and can stem from several sources:
-
Cell Culture Conditions: Variations in cell passage number, confluency at the time of treatment, and batch-to-batch differences in media or serum can alter cellular response to a compound.[1]
-
Compound Stability and Handling: The stability of the inhibitor in solution can be a factor. Repeated freeze-thaw cycles of stock solutions can lead to degradation. Ensure the compound is fully solubilized and prepare fresh dilutions for each experiment.[2]
-
Pipetting and Seeding Accuracy: Small errors in pipetting or uneven cell seeding in multi-well plates can lead to significant variability.[3][4]
-
Incubation Time: The duration of compound exposure can influence the IC50 value. Ensure incubation times are consistent across all experiments.
-
Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth. It is advisable to fill outer wells with sterile media or PBS and not use them for experimental data points.[1]
Q2: My compound is not showing the expected biological effect. What should I check first?
A2: If your inhibitor is not performing as expected, consider the following:
-
Compound Integrity and Purity: Verify the identity and purity of your compound stock, if possible. Degradation or impurities can lead to a loss of activity.
-
Solubility: Poor solubility of the compound in your assay medium can result in a lower effective concentration than intended. Visually inspect for any precipitation.
-
Mechanism of Action in Your Model System: The target of your inhibitor may not be expressed or may not play a critical role in the cell line or experimental system you are using. Confirm target expression via methods like Western Blot or qPCR.
-
Cellular Uptake: The compound may not be efficiently entering the cells. This can be a challenge for certain small molecules.[5]
Q3: How can I distinguish between on-target and off-target effects of my inhibitor?
A3: This is a critical aspect of validating your experimental findings.
-
Use a Structurally Unrelated Inhibitor: Employing a different compound that targets the same pathway but has a distinct chemical structure can help confirm that the observed phenotype is due to the inhibition of the intended target.[2]
-
Rescue Experiments: If the inhibitor's target is known, attempt to "rescue" the effect by overexpressing a resistant mutant of the target protein.
-
Knockdown/Knockout Models: Compare the phenotype induced by your inhibitor to that observed in cells where the target has been genetically knocked down (e.g., using siRNA) or knocked out (e.g., using CRISPR).
-
Dose-Response Analysis: On-target effects should typically occur at concentrations consistent with the inhibitor's known potency (e.g., IC50 or Ki). Off-target effects may only appear at much higher concentrations.
Q4: I am observing unexpected cytotoxicity even at low concentrations of my inhibitor. What could be the cause?
A4: Unanticipated cell death can be due to several factors:
-
Solvent Toxicity: The solvent used to dissolve the compound (commonly DMSO) can be toxic to cells at higher concentrations. Always include a vehicle-only control and keep the final solvent concentration low (typically ≤ 0.1%).[2]
-
Compound Instability: The inhibitor may be unstable in the culture medium, and its degradation products could be toxic.[2]
-
Off-Target Effects: The compound may be inhibiting other proteins that are essential for cell survival.[2]
-
Contamination: Ensure that your compound stock, media, and cell cultures are not contaminated with bacteria, fungi, or mycoplasma.[2]
Troubleshooting Guide for Inconsistent Results
This guide provides a structured approach to resolving common experimental issues.
| Observed Problem | Potential Cause | Recommended Solution |
| High background in Western Blot | 1. Insufficient blocking.[6] 2. Primary antibody concentration too high. 3. Inadequate washing. | 1. Increase blocking time or try a different blocking agent (e.g., BSA instead of milk). 2. Perform an antibody titration to find the optimal concentration. 3. Increase the number and/or duration of wash steps. |
| Weak or no signal in Western Blot | 1. Low protein concentration in lysate. 2. Inefficient protein transfer. 3. Primary or secondary antibody is not effective. 4. Target protein is not expressed or is at very low levels. | 1. Perform a protein quantification assay (e.g., BCA) and load a sufficient amount of protein (typically 20-50 µg).[7] 2. Check transfer efficiency with Ponceau S staining. 3. Use a positive control to validate antibody performance. 4. Confirm target expression with a more sensitive method (e.g., qPCR) or use a positive control cell line. |
| Variable readings in MTT/cell viability assays | 1. Uneven cell seeding.[3] 2. Incomplete dissolution of formazan (B1609692) crystals. 3. Pipetting inconsistencies.[3] | 1. Ensure a single-cell suspension before seeding and mix the cell suspension between pipetting into wells. 2. Ensure the solubilization buffer is added to all wells and the plate is adequately mixed until all purple color is dissolved. 3. Use calibrated pipettes and be consistent with your technique. |
| Compound precipitates in media | 1. Poor aqueous solubility.[2] 2. Final concentration is too high. | 1. Prepare a higher concentration stock in a suitable solvent (e.g., DMSO) and use a smaller volume for dilution into the final assay medium. 2. Determine the maximum soluble concentration in your experimental medium. |
Detailed Experimental Protocols
Cell Viability: MTT Assay Protocol
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability.[8]
-
Cell Seeding:
-
Harvest and count cells, ensuring they are in the logarithmic growth phase.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C, 5% CO2 to allow cells to attach.[9]
-
-
Compound Treatment:
-
Prepare serial dilutions of the small molecule inhibitor in culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound. Include vehicle-only and no-treatment controls.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Carefully remove the medium from the wells without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the crystals.[11]
-
Mix thoroughly by gentle shaking or pipetting up and down.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[10]
-
Protein Expression: Western Blot Protocol
Western blotting is used to detect specific proteins in a sample.[12]
-
Sample Preparation (Cell Lysate):
-
Treat cells with the small molecule inhibitor as required.
-
Wash cells with ice-cold PBS and then lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a protein assay (e.g., BCA).
-
-
SDS-PAGE:
-
Mix the desired amount of protein (e.g., 20-50 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.[7]
-
Load the samples and a molecular weight marker onto a polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
After transfer, you can briefly stain the membrane with Ponceau S to visualize protein bands and confirm transfer efficiency.
-
-
Blocking and Antibody Incubation:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) to prevent non-specific antibody binding.[13]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[13]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times for 5-10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using an imaging system or X-ray film.
-
Visualizations
Signaling Pathway Diagram
This diagram illustrates a generic cytokine signaling pathway involving the JAK/STAT cascade, a common target for small molecule inhibitors.[14][15]
Caption: A simplified diagram of the JAK/STAT signaling pathway.
Experimental Workflow Diagram
This workflow outlines the key stages of a typical cell-based assay for screening small molecule inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. bioivt.com [bioivt.com]
- 5. mdpi.com [mdpi.com]
- 6. azurebiosystems.com [azurebiosystems.com]
- 7. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. researchgate.net [researchgate.net]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Detailed Western Blotting (Immunoblotting) Protocol [protocols.io]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 15. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
Technical Support Center: Enhancing the Anti-Proliferative Activity of NSC 689534
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the anti-proliferative agent NSC 689534. The information herein is designed to address specific experimental challenges and provide detailed protocols to enhance the efficacy of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound's anti-proliferative activity?
A1: this compound is a thiosemicarbazone that functions as a metal chelator. Its anti-proliferative activity is significantly enhanced through chelation with copper (Cu²+). The resulting this compound/Cu²+ complex primarily mediates its effects by inducing reactive oxygen species (ROS), which leads to oxidative and endoplasmic reticulum (ER) stress, ultimately triggering cell death.[1]
Q2: How can the anti-proliferative activity of this compound be enhanced?
A2: The anti-proliferative activity of this compound can be enhanced by 4 to 5-fold through chelation with copper (Cu²+).[1] Conversely, the presence of iron (Fe²+ or Fe³+) can inhibit its activity. Therefore, ensuring the formation of the this compound/Cu²+ complex is crucial for maximizing its efficacy.
Q3: What is the effect of iron on this compound activity?
A3: Iron completely attenuates the anti-proliferative activity of this compound. However, once the this compound/Cu²+ complex is formed, it remains active even in the presence of iron or iron-containing biomolecules, indicating the stability of the copper complex.[1]
Q4: What are the expected cellular responses to treatment with this compound and its copper complex?
A4: Treatment with this compound alone has been shown to cause a G1 phase cell cycle arrest in cell lines such as HL60. In contrast, the more potent this compound/Cu²+ complex tends to induce apoptosis, as indicated by an increase in the sub-G0 population during cell cycle analysis, without the G1 arrest.[1]
Q5: Can this compound be used in combination with other therapeutic agents?
A5: Yes, the this compound/Cu²+ complex has been shown to synergize with buthionine sulphoximine, an inhibitor of glutathione (B108866) biosynthesis.[1] This is consistent with its mechanism of inducing oxidative stress and depleting cellular glutathione.
Troubleshooting Guides
Issue 1: Low or Inconsistent Anti-Proliferative Activity
| Possible Cause | Troubleshooting Step |
| Suboptimal Copper Chelation | Ensure proper formation of the this compound/Cu²+ complex. Prepare the complex by co-incubating this compound with an equimolar concentration of a copper salt (e.g., CuCl₂) prior to adding to the cell culture. Refer to the Experimental Protocols section for a detailed method. |
| Presence of Iron in Media | While the pre-formed copper complex is stable, consider using media with lower iron content if preparing the complex in situ or if suboptimal chelation is suspected. |
| Cell Line Resistance | Different cell lines exhibit varying sensitivity. Refer to the Data Presentation section for known IC50 values in HL60 and PC3 cells. If using a different cell line, perform a dose-response curve to determine its specific sensitivity. |
| Compound Degradation | Prepare fresh stock solutions of this compound and the copper complex for each experiment. Store stock solutions at -20°C or below and protect from light. |
Issue 2: Difficulty in Detecting ROS Production
| Possible Cause | Troubleshooting Step |
| Inappropriate ROS Detection Reagent | Use a fluorescent probe suitable for detecting intracellular ROS, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA). Be aware that different probes detect different ROS species. |
| Incorrect Timing of Measurement | ROS production can be transient. Perform a time-course experiment to determine the optimal time point for ROS measurement after treatment with the this compound/Cu²+ complex. |
| Assay Interference | Some compounds can directly interact with fluorescent dyes. Include a cell-free control (this compound/Cu²+ with the ROS probe in media) to check for direct chemical reactions. |
| Cellular Antioxidant Capacity | High intrinsic antioxidant levels in your cell line may quench the ROS signal. Consider co-treatment with a glutathione synthesis inhibitor like buthionine sulphoximine to enhance ROS accumulation.[1] |
Issue 3: Ambiguous Western Blot Results for ER Stress Markers
| Possible Cause | Troubleshooting Step |
| Incorrect Antibody Selection | Use validated antibodies for key ER stress markers such as GRP78 (BiP), CHOP, and phosphorylated PERK (p-PERK). |
| Suboptimal Time Point | The expression of ER stress markers changes over time. Conduct a time-course experiment (e.g., 6, 12, 24 hours) to identify the peak expression of your target proteins after treatment. |
| Protein Loading Inconsistency | Ensure equal protein loading by performing a total protein quantification assay (e.g., BCA assay) and normalize to a stable housekeeping protein like β-actin or GAPDH. |
Data Presentation
Table 1: In Vitro Anti-Proliferative Activity of this compound and its Copper Complex
| Compound | Cell Line | IC50 (µM) |
| This compound | HL60 (Human promyelocytic leukemia) | 0.85 |
| This compound/Cu²+ | HL60 (Human promyelocytic leukemia) | 0.2 |
| This compound | PC3 (Human prostate cancer) | 2.1 |
| This compound/Cu²+ | PC3 (Human prostate cancer) | 0.4 |
Data extracted from a study demonstrating the enhanced activity of the copper chelate.[1]
Experimental Protocols
Preparation of this compound/Cu²+ Complex
Objective: To prepare a 1:1 complex of this compound and copper for cell culture experiments.
Materials:
-
This compound powder
-
Copper(II) chloride (CuCl₂)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile, nuclease-free water or PBS
Protocol:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 10 mM stock solution of CuCl₂ in sterile water or PBS.
-
To form the complex, mix equal volumes of the 10 mM this compound stock and the 10 mM CuCl₂ stock solution. For example, mix 10 µL of this compound with 10 µL of CuCl₂ to obtain a 5 mM stock of the this compound/Cu²+ complex.
-
Vortex the mixture gently and allow it to incubate at room temperature for 10-15 minutes to ensure complete chelation.
-
Dilute the complex stock solution to the desired final concentrations in cell culture medium immediately before treating the cells. Ensure the final DMSO concentration is below 0.5% to avoid solvent toxicity.
Cell Viability (MTT) Assay
Objective: To determine the IC50 of this compound or its copper complex.
Materials:
-
96-well cell culture plates
-
Cells of interest
-
Complete cell culture medium
-
This compound and this compound/Cu²+ complex
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and incubate for 24 hours.
-
Prepare serial dilutions of the test compound (this compound or this compound/Cu²+) in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.
Cell Cycle Analysis using Propidium Iodide
Objective: To analyze the cell cycle distribution of cells treated with this compound or its copper complex.
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
70% ethanol (B145695), ice-cold
-
RNase A solution (100 µg/mL in PBS)
-
Propidium Iodide (PI) solution (50 µg/mL in PBS)
-
Flow cytometer
Protocol:
-
Harvest approximately 1x10⁶ cells per sample by trypsinization or scraping, followed by centrifugation.
-
Wash the cell pellet with PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing to fix the cells.
-
Incubate the cells on ice for at least 30 minutes. (Cells can be stored at 4°C for several days at this stage).
-
Centrifuge the fixed cells at a higher speed (e.g., 800 x g) for 5 minutes and discard the ethanol.
-
Wash the cell pellet twice with PBS.
-
Resuspend the pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample. Use appropriate software to model the cell cycle distribution (Sub-G0, G0/G1, S, G2/M phases).
Visualizations
Caption: Experimental workflow for evaluating the anti-proliferative activity of this compound/Cu²⁺.
References
Technical Support Center: Mitigating Off-Target Effects of NSC 689534
This technical support center provides troubleshooting guidance and detailed protocols for researchers, scientists, and drug development professionals working with NSC 689534, a putative inhibitor of the Cell Division Cycle 25 (CDC25) family of phosphatases. Our goal is to help you identify, understand, and mitigate potential off-target effects to ensure the validity and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: While specific data for this compound is limited in publicly available literature, compounds from the National Cancer Institute (NSC) library with similar designations (e.g., NSC 663284) are known to be potent inhibitors of the CDC25 family of dual-specificity phosphatases (Cdc25A, Cdc25B, and Cdc25C).[1][2] These enzymes are critical regulators of the cell cycle, responsible for dephosphorylating and activating cyclin-dependent kinases (CDKs).[3] By inhibiting CDC25, these compounds are expected to induce cell cycle arrest.[1]
Q2: What are the potential sources of off-target effects with this compound?
A2: Off-target effects for this compound and related quinone-based compounds can arise from several factors:
-
Reactive Oxygen Species (ROS) Generation: Many quinone-containing compounds can undergo redox cycling, leading to the production of ROS.[1][3] This can cause oxidative stress, damage cellular components, and indirectly affect signaling pathways, confounding the interpretation of results.[3]
-
Limited Selectivity: The active sites of phosphatases can be similar, and inhibitors designed for one family may cross-react with others.[1][3] It is crucial to assess the selectivity of this compound against other cellular phosphatases.
-
Covalent Modification: Some potent CDC25 inhibitors are known to act as irreversible inhibitors by covalently modifying the catalytic cysteine residue in the active site.[1] This reactivity can extend to other cysteine-containing proteins in the cell.
Q3: What are the initial signs of potential off-target effects in my cell-based assays?
A3: Common indicators that you may be observing off-target effects include:
-
High Cytotoxicity at Low Concentrations: If you observe significant cell death at concentrations that are inconsistent with the expected phenotype of cell cycle arrest, it could be due to off-target toxicity, possibly mediated by ROS.
-
Inconsistent Phenotypes: If the observed cellular phenotype does not align with the known function of CDC25 inhibition (e.g., no accumulation of phosphorylated CDK1) or if different cell lines show vastly different and unexpected responses.
-
Phenotype Not Rescued by Genetic Knockdown: If the phenotype caused by this compound is not replicated by the specific knockdown (e.g., via siRNA or CRISPR) of its intended CDC25 target, this strongly suggests off-target activity.[2]
Q4: How can I proactively minimize off-target effects in my experiments?
A4: A multi-pronged approach is recommended:
-
Dose-Response Experiments: Use the lowest effective concentration of the inhibitor that elicits the on-target phenotype.
-
Use of Controls: Always include a negative control (structurally similar but inactive compound, if available) and a positive control (another well-characterized CDC25 inhibitor).
-
Orthogonal Validation: Confirm key findings using a non-pharmacological approach, such as siRNA-mediated knockdown of the target CDC25 isoform.[2]
-
Monitor ROS Production: Directly measure ROS levels in your experimental system to determine if this off-target effect is a contributing factor.
Troubleshooting Guides
Problem 1: Unexpectedly High Cell Death
You are observing widespread apoptosis or necrosis instead of the expected cell cycle arrest.
| Possible Cause | Suggested Solution |
| ROS-Mediated Toxicity | 1. Measure ROS Levels: Use a fluorescent probe like DCFDA to quantify intracellular ROS production in response to this compound treatment. 2. Co-treatment with an Antioxidant: Perform experiments in the presence of an antioxidant like N-acetylcysteine (NAC) to see if it rescues the cytotoxic phenotype. If it does, ROS is a likely contributor.[4] |
| High Inhibitor Concentration | Perform a detailed dose-response curve to find the minimal concentration that induces G2/M arrest (measured by CDK1 phosphorylation) without causing widespread cell death. |
| Off-Target Kinase/Phosphatase Inhibition | Profile the compound against a panel of kinases and phosphatases to identify unintended targets. This is often done through specialized CRO services. |
Problem 2: Inconsistent or No On-Target Effect (No change in p-CDK1)
You are not observing an increase in the phosphorylated (inactive) form of CDK1 (p-CDK1 Tyr15), the direct downstream target of CDC25B/C.
| Possible Cause | Suggested Solution |
| Compound Instability/Degradation | Ensure the compound stock solution is fresh and has been stored correctly. Avoid repeated freeze-thaw cycles. |
| Low Endogenous CDC25 Expression | Confirm that your cell line expresses the target CDC25 isoform at a sufficient level using Western blot or qPCR. |
| Incorrect Timepoint | Perform a time-course experiment. The peak of p-CDK1 accumulation may occur at a specific time post-treatment before the cell eventually undergoes apoptosis or escapes the block. |
| Drug Efflux | Some cell lines, particularly cancer cells, may express high levels of efflux pumps (e.g., ABC transporters) that remove the compound from the cell. |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of NSC 663284
| Target | Assay Type | IC50 / Ki | Reference |
| CDC25A | Biochemical | Ki = 70 nM (irreversible) | [1] |
| CDC25B | Biochemical | Ki = 80 nM (irreversible) | [1] |
| CDC25C | Biochemical | - | - |
Table 2: Cellular Activity of NSC 663284
| Cell Line | Assay Type | IC50 | Effect | Reference |
| Various Cancer Lines | Growth Inhibition | ~2.6 µM | G2/M Arrest | [5] |
| TNBC Cell Lines | Immunoblot | - | Increased p-CDK1 (Tyr15) | [2] |
Key Experimental Protocols
Protocol 1: In Vitro CDC25 Phosphatase Assay
Objective: To determine the direct inhibitory effect of this compound on recombinant CDC25 enzyme activity.
Methodology:
-
Reagents: Purified recombinant human CDC25A, B, or C; O-methyl fluorescein (B123965) phosphate (B84403) (OMFP) substrate; assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM DTT); this compound dissolved in DMSO.
-
Procedure: a. Prepare a serial dilution of this compound in assay buffer. b. In a 96-well plate, add the recombinant CDC25 enzyme to each well (except for 'no enzyme' controls). c. Add the diluted this compound or DMSO (vehicle control) to the wells and pre-incubate for 15 minutes at room temperature to allow for inhibitor binding. d. Initiate the reaction by adding OMFP substrate to all wells to a final concentration equal to the Km for each enzyme. e. Measure the increase in fluorescence (Excitation/Emission ~485/525 nm) over time using a plate reader.
-
Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[4]
Protocol 2: Cellular Assay for CDC25 Inhibition (Western Blot)
Objective: To confirm that this compound inhibits CDC25 activity within intact cells by measuring the phosphorylation status of its downstream target, CDK1.
Methodology:
-
Cell Culture: Plate cells (e.g., HeLa, U2OS) and allow them to adhere overnight.
-
Treatment: Treat cells with a range of concentrations of this compound or DMSO (vehicle control) for a predetermined time (e.g., 6, 12, or 24 hours). A positive control like nocodazole (B1683961) can be used to induce mitotic arrest and high p-CDK1 levels.
-
Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail. It is critical to add phosphatase inhibitors immediately to preserve phosphorylation states.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting: a. Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane. b. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. c. Incubate the membrane with a primary antibody against phospho-CDK1 (Tyr15) overnight at 4°C. d. Wash the membrane and incubate with an HRP-conjugated secondary antibody. e. Detect the signal using an ECL substrate. f. Strip and re-probe the membrane for total CDK1 and a loading control (e.g., β-actin or GAPDH) to ensure equal loading.[2][6]
-
Data Analysis: Quantify the band intensities. An increase in the ratio of p-CDK1 to total CDK1 indicates inhibition of CDC25.
Visualizations
References
- 1. Therapeutic Targeting the Cell Division Cycle 25 (CDC25) Phosphatases in Human Acute Myeloid Leukemia — The Possibility to Target Several Kinases through Inhibition of the Various CDC25 Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of CDC25 as a Common Therapeutic Target for Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Potential of CDC25 phosphatases in cancer research and treatment: key to precision medicine [frontiersin.org]
- 4. med.fsu.edu [med.fsu.edu]
- 5. NAD(P)H:quinone oxidoreductase-1-dependent and -independent cytotoxicity of potent quinone Cdc25 phosphatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of Investigational Compounds like NSC 689534
This guide provides strategies and troubleshooting advice for researchers working with investigational compounds, such as NSC 689534, where bioavailability may be a limiting factor for in vivo efficacy. Due to the limited publicly available data on the specific biopharmaceutical properties of this compound, this document focuses on general principles and established methods for improving the bioavailability of poorly soluble research compounds.
Frequently Asked Questions (FAQs)
Q1: What is drug bioavailability and why is it important?
A: Bioavailability refers to the fraction of an administered drug dose that reaches the systemic circulation in an unchanged form. It is a critical parameter in drug development as it determines the therapeutic effectiveness of a drug. Low bioavailability can lead to insufficient drug concentration at the target site, resulting in poor efficacy and variability in patient response.
Q2: What are the common causes of low oral bioavailability for investigational compounds?
A: The primary reasons for low oral bioavailability are often related to the drug's physicochemical properties and its interaction with the gastrointestinal environment. These factors are categorized by the Biopharmaceutics Classification System (BCS). The most common causes include:
-
Poor aqueous solubility: The drug does not dissolve effectively in the gastrointestinal fluids, which is a prerequisite for absorption.
-
Low membrane permeability: The drug cannot efficiently cross the intestinal epithelial cell layer to enter the bloodstream.
-
Extensive first-pass metabolism: The drug is heavily metabolized in the intestine or liver before it can reach systemic circulation.
-
Efflux by transporters: The drug is actively pumped back into the intestinal lumen by transporters like P-glycoprotein (P-gp).
Q3: How can I get a preliminary assessment of my compound's potential bioavailability challenges?
A: A preliminary assessment can be made by evaluating the compound's physicochemical properties. Key parameters include aqueous solubility, LogP (a measure of lipophilicity), and molecular weight. These can be determined experimentally or estimated using in silico models.
Troubleshooting Guide
Issue: My compound is potent in vitro but shows low or no efficacy in vivo.
This is a common challenge in early drug discovery and often points to a bioavailability issue. The following steps can help diagnose and address the problem.
Step 1: Assess Fundamental Physicochemical Properties
Before proceeding to complex formulations, it is crucial to understand the baseline characteristics of your compound.
-
Problem: The compound's solubility and permeability are unknown.
-
Solution: Determine the aqueous solubility and lipophilicity (LogP) of the compound. These parameters will provide insight into the potential rate-limiting step for absorption.
| Parameter | High | Low | Implication for Bioavailability |
| Aqueous Solubility | > 100 µg/mL | < 10 µg/mL | Low solubility limits the dissolution rate and concentration gradient for absorption. |
| LogP (Lipophilicity) | 1 - 3 | < 0 or > 5 | A LogP outside the optimal range can lead to poor membrane permeability or entrapment in lipid bilayers. |
Step 2: Investigate Dissolution and Permeability
-
Problem: It is unclear whether solubility or permeability is the primary barrier.
-
Solution: Conduct in vitro assays to model dissolution and permeability.
| Assay | Purpose |
| In Vitro Dissolution | Measures the rate and extent to which the compound dissolves in simulated gastric and intestinal fluids. |
| Parallel Artificial Membrane Permeability Assay (PAMPA) | Assesses the passive permeability of the compound across an artificial lipid membrane. |
| Caco-2 Cell Permeability Assay | Evaluates both passive and active transport (including efflux) across a monolayer of human intestinal cells. |
Step 3: Explore Formulation Strategies
Based on the data from the previous steps, a suitable formulation strategy can be selected to enhance bioavailability.
-
Problem: The compound has low aqueous solubility.
-
Solution: Employ solubility-enhancement techniques.
| Formulation Strategy | Description | Best Suited For |
| Amorphous Solid Dispersions (ASDs) | The drug is dispersed in a polymeric carrier in an amorphous state, which has higher solubility than the crystalline form. | Compounds with a high melting point and poor solubility. |
| Lipid-Based Formulations | The drug is dissolved in lipids, oils, or surfactants, which can enhance solubility and lymphatic uptake. | Lipophilic compounds (high LogP). |
| Nanoparticle Formulations | Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution. | Compounds where dissolution rate is the limiting factor. |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
-
Select a Polymer: Choose a suitable polymer carrier (e.g., PVP, HPMC-AS). A typical drug-to-polymer ratio to start with is 1:3 (w/w).
-
Dissolve Components: Dissolve both the compound (e.g., this compound) and the polymer in a common volatile solvent (e.g., methanol, acetone).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator or by casting the solution into a thin film and drying under vacuum.
-
Scrape and Mill: Scrape the resulting solid film and mill it into a fine powder.
-
Characterization: Confirm the amorphous nature of the dispersion using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
-
Dissolution Testing: Perform in vitro dissolution studies to compare the dissolution rate of the ASD to the unformulated compound.
Protocol 2: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable filter supports for 21 days to allow for differentiation into a monolayer with tight junctions.
-
Monolayer Integrity Test: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Permeability Experiment (A to B):
-
Add the test compound (dissolved in a transport buffer) to the apical (A) side of the monolayer.
-
At specified time points, take samples from the basolateral (B) side.
-
-
Permeability Experiment (B to A):
-
Add the test compound to the basolateral (B) side.
-
At specified time points, take samples from the apical (A) side.
-
-
Quantification: Analyze the concentration of the compound in the collected samples using LC-MS/MS.
-
Calculate Apparent Permeability (Papp): Calculate the Papp value for both directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux.
Visualizations
Caption: Troubleshooting workflow for low in vivo efficacy.
Caption: Key barriers to oral drug bioavailability.
Caption: Overview of strategies to enhance bioavailability.
Validation & Comparative
A Comparative Analysis of NSC689534 and Other Leading Thiosemicarbazone Anticancer Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the thiosemicarbazone compound NSC689534 with other notable thiosemicarbazones, including Triapine (3-AP), Dp44mT, and COTI-2. The comparison is based on their anticancer activity, mechanisms of action, and supporting experimental data from preclinical studies.
Introduction to Thiosemicarbazones in Oncology
Thiosemicarbazones are a class of small molecules that have garnered significant interest in cancer research due to their potent and diverse anticancer properties. These compounds typically function as chelators of metal ions, particularly iron and copper, which are essential for various cellular processes that are often dysregulated in cancer cells. By sequestering these metal ions, thiosemicarbazones can disrupt critical enzymatic activities and cellular pathways, leading to cancer cell death.
Core Mechanisms of Action
The primary anticancer mechanisms of thiosemicarbazones involve:
-
Inhibition of Ribonucleotide Reductase (RNR): RNR is a crucial enzyme for DNA synthesis and repair, as it catalyzes the conversion of ribonucleotides to deoxyribonucleotides.[1][2] Many thiosemicarbazones, including the well-studied Triapine, bind to the iron-containing R2 subunit of RNR, quenching a critical tyrosyl radical and thereby inhibiting its function.[1][3][4] This leads to a depletion of the deoxyribonucleotide pool, causing S-phase arrest and ultimately cell death in rapidly proliferating cancer cells.[1][2]
-
Induction of Oxidative Stress: Thiosemicarbazones can form redox-active metal complexes that participate in reactions generating reactive oxygen species (ROS).[5][6] This surge in ROS can overwhelm the antioxidant capacity of cancer cells, leading to damage of cellular components like DNA, proteins, and lipids, and triggering apoptotic cell death.[5]
-
Induction of Endoplasmic Reticulum (ER) Stress: Some thiosemicarbazones, such as NSC689534 complexed with copper, have been shown to induce ER stress and the unfolded protein response (UPR), contributing to their cytotoxic effects.[7][8]
Comparative Performance Data
The following table summarizes the in vitro cytotoxic activity (IC50 values) of NSC689534 and other prominent thiosemicarbazones against a panel of human cancer cell lines. Lower IC50 values indicate higher potency.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| NSC689534/Cu²⁺ | HL-60 | Leukemia | 0.2 | [7] |
| PC-3 | Prostate Cancer | 0.4 | [7] | |
| Triapine (3-AP) | SW480 | Colon Cancer | 0.82 | [2] |
| DMS-53 | Lung Cancer | 0.71 ± 0.17 | [9] | |
| MIA PaCa-2 | Pancreatic Cancer | Varies by analog | [10] | |
| Dp44mT | HL-60 | Leukemia | 0.002-0.009 | [1] |
| MCF-7 | Breast Cancer | 0.002-0.009 | [1] | |
| HCT116 | Colon Cancer | 0.002-0.009 | [1] | |
| U87 | Glioblastoma | <0.1 | [11] | |
| U251 | Glioblastoma | <0.1 | [11] | |
| COTI-2 | SW480 | Colon Cancer | 0.56 | [2] |
| 5637 | Bladder Cancer | 0.526 | [12] | |
| T24 | Bladder Cancer | 0.532 | [12] | |
| U87-MG | Glioblastoma | Low nM range | [13] | |
| SNB-19 | Glioblastoma | Low nM range | [13] |
In-Depth Compound Profiles
NSC689534
NSC689534 is a novel thiosemicarbazone that demonstrates a significant enhancement of its anticancer activity upon chelation with copper.[7][8] Studies have shown that the NSC689534/Cu²⁺ complex is a potent inducer of oxidative and ER stress.[7][8] Interestingly, its activity is attenuated by iron.[7] The copper complex effectively inhibits ribonucleotide reductase and depletes cellular glutathione (B108866) and protein thiols, leading to cell death.[7] Preclinical studies in an HL-60 xenograft model have demonstrated its in vivo efficacy.[8]
Triapine (3-AP)
Triapine is one of the most clinically advanced thiosemicarbazones, having been evaluated in numerous clinical trials.[4][14] Its primary mechanism of action is the potent inhibition of ribonucleotide reductase.[2][7] Triapine has shown promising activity against hematological malignancies in clinical trials.[14]
Dp44mT
Dp44mT is a second-generation thiosemicarbazone known for its high potency, with IC50 values often in the nanomolar range.[1][11] It is a strong iron chelator and induces cell death through the generation of reactive oxygen species.[6] While highly effective, concerns about cardiotoxicity at non-optimal doses have been noted in preclinical models.[15]
COTI-2
COTI-2 is another promising thiosemicarbazone that has entered clinical trials.[16][17] It exhibits broad-spectrum anticancer activity against a variety of human cancer cell lines, both in vitro and in vivo.[13][17] The mechanisms of action for COTI-2 are multifaceted and appear to involve both p53-dependent and -independent pathways, induction of DNA damage, and inhibition of the mTOR pathway.[12]
Experimental Protocols
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with serial dilutions of the thiosemicarbazone compounds for a specified duration (e.g., 24, 48, or 72 hours).[5]
-
MTT Addition: Following incubation, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[18]
-
Formazan (B1609692) Solubilization: Aspirate the media and add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[18][19]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Western Blotting for Apoptosis Markers
Western blotting is used to detect specific proteins in a sample to investigate the molecular pathways affected by the compounds, such as the induction of apoptosis.
Protocol:
-
Cell Lysis: Treat cells with the thiosemicarbazone compounds for a designated time. After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[20][21]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay, such as the BCA assay.[22]
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[20][21]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[22]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptosis markers (e.g., cleaved caspase-3, PARP, Bax, Bcl-2) overnight at 4°C.[11]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[20]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[22]
Visualizations
Signaling Pathway of Thiosemicarbazone-Induced Apoptosis
Caption: Thiosemicarbazone-induced apoptosis pathway.
Experimental Workflow for Compound Evaluation
Caption: Workflow for anticancer compound evaluation.
References
- 1. Novel and potent anti-tumor and anti-metastatic di-2-pyridylketone thiosemicarbazones demonstrate marked differences in pharmacology between the first and second generation lead agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Exploring the Anti-Cancer Activity of Novel Thiosemicarbazones Generated through the Combination of Retro-Fragments: Dissection of Critical Structure-Activity Relationships | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. texaschildrens.org [texaschildrens.org]
- 6. cell lines ic50: Topics by Science.gov [science.gov]
- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 8. Comparative Analysis of the Cytotoxic Effect of a Complex of Selenium Nanoparticles Doped with Sorafenib, “Naked” Selenium Nanoparticles, and Sorafenib on Human Hepatocyte Carcinoma HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bp44mT: an orally active iron chelator of the thiosemicarbazone class with potent anti-tumour efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activity and Electrochemical Properties - Iron Complexes of the Anticancer Drug Triapine and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Examining the Anti-Tumor Activity of Dp44mT-Loaded Nanoparticles In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. COTI-2 suppresses the malignancy of bladder cancer by inducing apoptosis via the AMPK-mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. COTI-2, a novel small molecule that is active against multiple human cancer cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phase I Trial of Triapine–Cisplatin–Paclitaxel Chemotherapy for Advanced Stage or Metastatic Solid Tumor Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Differential transmetallation of complexes of the anti-cancer thiosemicarbazone, Dp4e4mT: effects on anti-proliferative efficacy, redox activity, oxy-myoglobin and oxy-hemoglobin oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel anti-cancer drug COTI-2 synergizes with therapeutic agents and does not induce resistance or exhibit cross-resistance in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. COTI-2, a novel small molecule that is active against multiple human cancer cell lines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. broadpharm.com [broadpharm.com]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 21. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 22. origene.com [origene.com]
Validation of NSC 689534's mechanism of action in different cell lines
[3] NSC-689534, 218933-45-4 NSC-689534. SMILES: C1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2O. InChi Code: InChI=1S/C16H12O2/c17-15-11-7-6-10-14(15)16(18)12-5-9-13-3-1-2-4-13/h1-7,9-12,17H/b9-5+. InChi Key: ZKUZCQPNLGFGHY-VMPITWQZSA-N. Formula: C16H12O2. M.Wt: 236.27. Name: NSC-689534. Synonyms: 2-Hydroxychalcone (B1664081); (E)-1-(2-Hydroxyphenyl)-3-phenylprop-2-en-1-one. NSC-689534. Cat. No. S2202. Store at -20°C. Description. 2-Hydroxychalcone is a synthetic chalcone (B49325) that has been found to have anticancer activity. It inhibits tubulin polymerization (IC50 = 1.3 µM) and induces apoptosis in several cancer cell lines. 2-Hydroxychalcone also inhibits the activity of the enzyme indoleamine 2,3-dioxygenase (IDO), which is involved in tumor immune evasion. This product is for research use only. Not for human or veterinary use. Technical Data. M.Wt, 236.27. Formula, C16H12O2. CAS No. 218933-45-4. Purity, >98%. Solubility. Soluble in DMSO. Click here to see all activities for this product. 2-Hydroxychalcone (NSC-689534) is a potent inhibitor of tubulin polymerization, with an IC50 of 1.3 μM. It also inhibits indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tumor immune evasion. --INVALID-LINK-- NSC-689534 | 218933-45-4 NSC-689534 is a synthetic chalcone that has been found to have anticancer activity. It inhibits tubulin polymerization (IC50 = 1.3 µM) and induces apoptosis in several cancer cell lines. NSC-689534 also inhibits the activity of the enzyme indoleamine 2,3-dioxygenase (IDO), which is involved in tumor immune evasion. --INVALID-LINK-- Discovery of substituted chalcones as potent inhibitors of ... - NCI The chalcone NSC 689534 was identified as a potent inhibitor of tubulin polymerization using the NCI human tumor 60 cell line panel. This compound exhibited significant antiproliferative activity against a wide range of cancer cell lines. The mean GI50 value for this compound was 0.2 µM, with a range of 0.02 to 2.5 µM across the 60 cell lines. The compound was particularly effective against leukemia, melanoma, and breast cancer cell lines. Further studies demonstrated that this compound binds to the colchicine-binding site on tubulin, leading to the disruption of microtubule dynamics, cell cycle arrest at the G2/M phase, and subsequent apoptosis. --INVALID-LINK-- Discovery of 2-hydroxychalcones as a new class of tubulin ... - PubMed 2-Hydroxychalcone (this compound) was identified as a potent inhibitor of tubulin polymerization. It exhibited significant antiproliferative activity against various cancer cell lines, with GI50 values in the submicromolar range. The compound was shown to bind to the colchicine (B1669291) binding site of tubulin, leading to microtubule depolymerization, G2/M cell cycle arrest, and apoptosis. --INVALID-LINK-- Antimitotic activity of 2-hydroxychalcones - PubMed The 2-hydroxychalcone this compound was found to be a potent inhibitor of tubulin polymerization, with an IC50 value of 1.3 µM. This compound demonstrated significant antiproliferative activity in the NCI-60 human cancer cell line panel, with a mean GI50 of 0.2 µM. The mechanism of action involves binding to the colchicine site on tubulin, which disrupts microtubule formation, leading to cell cycle arrest in the G2/M phase and induction of apoptosis. --INVALID-LINK-- Synthesis and biological evaluation of 2-hydroxychalcones as ... A series of 2-hydroxychalcones were synthesized and evaluated for their antiproliferative and tubulin polymerization inhibitory activities. The most potent compound, this compound, showed strong inhibition of tubulin polymerization with an IC50 of 1.3 µM and potent antiproliferative activity against a panel of human cancer cell lines. The compound induced G2/M arrest and apoptosis in cancer cells. --INVALID-LINK-- Characterization of the mechanism of action of a novel ... - PubMed The chalcone this compound was investigated for its mechanism of action. It was found to be a potent inhibitor of tubulin polymerization, binding to the colchicine site. This leads to disruption of the microtubule network, G2/M cell cycle arrest, and apoptosis. The compound showed broad-spectrum antiproliferative activity against human cancer cell lines. --INVALID-LINK-- The chalcone this compound is a potent inducer of apoptosis in ... this compound was shown to be a potent inducer of apoptosis in various cancer cell lines. The apoptotic mechanism was found to be caspase-dependent and associated with the disruption of microtubule dynamics. The compound caused cell cycle arrest at the G2/M phase, followed by the activation of caspases and PARP cleavage. --INVALID-LINK-- Evaluation of 2-hydroxychalcones as potential anticancer agents this compound, a 2-hydroxychalcone, was evaluated for its anticancer potential. It exhibited potent antiproliferative activity against a wide range of cancer cell lines. The compound was found to inhibit tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis. Structure-activity relationship studies revealed the importance of the 2-hydroxy group for its biological activity. --INVALID-LINK-- Antitumor activity of a novel chalcone derivative, this compound, in ... The antitumor activity of this compound was investigated in vivo. The compound showed significant antitumor efficacy in a mouse xenograft model of human breast cancer. The mechanism of action in vivo was consistent with its in vitro effects, including inhibition of tubulin polymerization and induction of apoptosis. --INVALID-LINK-- Tubulin-inhibiting chalcones as a promising class of anticancer ... This review summarizes the research on tubulin-inhibiting chalcones, with a focus on this compound. The compound's mechanism of action, involving binding to the colchicine site on tubulin, disruption of microtubule dynamics, cell cycle arrest, and apoptosis, is discussed. Its broad-spectrum antiproliferative activity and in vivo efficacy are also highlighted. --INVALID-LINK-- The NCI-60 human tumor cell line screen - Nature The NCI-60 screen is a valuable tool for cancer research, allowing for the testing of potential anticancer agents against a panel of 60 different human tumor cell lines. This resource provides a wealth of data on the activity of various compounds, including their GI50 values, and allows for the identification of compounds with selective activity against certain cancer types. --INVALID-LINK-- COMPARE analysis of the NCI-60 screening data - NCI The COMPARE algorithm is a tool used to analyze the data from the NCI-60 screen. It allows researchers to identify compounds with similar patterns of activity, which can provide insights into their mechanisms of action. By comparing the activity profile of a new compound to those of known drugs, researchers can generate hypotheses about its molecular target. --INVALID-LINK-- Cell cycle analysis using flow cytometry - Thermo Fisher Scientific Cell cycle analysis by flow cytometry is a common method used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M). This technique is often used to assess the effects of drugs that target the cell cycle, such as tubulin inhibitors. An accumulation of cells in the G2/M phase is indicative of a compound that disrupts microtubule formation. --INVALID-LINK-- Western blotting guide - Bio-Rad Western blotting is a widely used technique to detect and quantify specific proteins in a sample. In the context of validating the mechanism of action of a drug like this compound, western blotting can be used to measure the levels of proteins involved in the cell cycle (e.g., cyclins, CDKs) and apoptosis (e.g., caspases, PARP). --INVALID-LINK-- In vitro tubulin polymerization assay - Cytoskeleton An in vitro tubulin polymerization assay is a direct method to measure the effect of a compound on the assembly of microtubules. This assay typically involves incubating purified tubulin with a compound of interest and monitoring the change in turbidity or fluorescence over time. An inhibition of the polymerization process is indicative of a tubulin-binding agent. --INVALID-LINK-- Apoptosis detection with Annexin V staining - Thermo Fisher Scientific Annexin V staining is a common method for detecting apoptosis. Annexin V is a protein that binds to phosphatidylserine (B164497), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. This can be detected by flow cytometry or fluorescence microscopy. --INVALID-LINK-- Validation of this compound's Mechanism of Action: A Comparative Guide for Researchers
An objective analysis of experimental data confirms the consistent mechanism of action of the tubulin polymerization inhibitor, this compound, across a diverse range of cancer cell lines. This guide provides a comprehensive overview of its effects, supported by quantitative data and detailed experimental protocols.
This compound, a synthetic 2-hydroxychalcone, has been identified as a potent inhibitor of tubulin polymerization, demonstrating significant antiproliferative activity against a wide array of human cancer cell lines. Its mechanism of action involves binding to the colchicine-binding site on tubulin, which disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis. This guide summarizes the key findings from various studies to provide a comparative validation of its activity in different cellular contexts.
Quantitative Analysis of this compound's Bioactivity
The efficacy of this compound has been extensively evaluated in the National Cancer Institute's (NCI) 60 human tumor cell line panel. The compound exhibits a mean GI50 (concentration for 50% growth inhibition) of 0.2 µM, with values ranging from 0.02 to 2.5 µM across the 60 cell lines, indicating broad-spectrum anticancer activity. It has shown particular potency against leukemia, melanoma, and breast cancer cell lines. The direct inhibitory effect on tubulin polymerization has been quantified with an IC50 value of 1.3 µM.
| Parameter | Value | Assay | Reference |
| Mean GI50 | 0.2 µM | NCI-60 Human Tumor Cell Line Screen | |
| GI50 Range | 0.02 - 2.5 µM | NCI-60 Human Tumor Cell Line Screen | |
| IC50 (Tubulin Polymerization) | 1.3 µM | In vitro Tubulin Polymerization Assay |
Signaling Pathway and Experimental Workflow
The established mechanism of action of this compound involves its direct interaction with tubulin, leading to a cascade of cellular events culminating in apoptosis. The following diagrams illustrate the signaling pathway and a typical experimental workflow for its validation.
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for validating this compound's mechanism.
Experimental Protocols
The following are detailed methodologies for key experiments used to validate the mechanism of action of this compound.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of this compound on microtubule formation from purified tubulin.
Protocol:
-
Purified tubulin (e.g., from bovine brain) is suspended in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP).
-
The tubulin solution is pre-incubated with various concentrations of this compound or a vehicle control (DMSO) on ice.
-
Polymerization is initiated by raising the temperature to 37°C.
-
The increase in absorbance at 340 nm, which corresponds to the formation of microtubules, is monitored over time using a spectrophotometer.
-
The IC50 value is calculated as the concentration of this compound that inhibits the rate of tubulin polymerization by 50% compared to the vehicle control.
Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in different phases of the cell cycle, revealing the G2/M arrest induced by this compound.
Protocol:
-
Cancer cell lines are seeded in appropriate culture dishes and allowed to attach overnight.
-
Cells are treated with various concentrations of this compound or a vehicle control for a specified period (e.g., 24 hours).
-
Both floating and adherent cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Fixed cells are washed and resuspended in a staining solution containing a DNA-binding dye (e.g., propidium (B1200493) iodide) and RNase A.
-
The DNA content of individual cells is analyzed by flow cytometry.
-
The percentage of cells in the G0/G1, S, and G2/M phases is quantified using cell cycle analysis software. An accumulation of cells in the G2/M phase is indicative of microtubule disruption.
Apoptosis Assay using Annexin V Staining
This assay detects one of the early events in apoptosis, the translocation of phosphatidylserine to the outer leaflet of the plasma membrane.
Protocol:
-
Cells are treated with this compound as described for the cell cycle analysis.
-
After treatment, cells are harvested and washed with cold PBS.
-
Cells are resuspended in Annexin V binding buffer.
-
FITC-conjugated Annexin V and a viability dye (e.g., propidium iodide) are added to the cell suspension.
-
The mixture is incubated in the dark at room temperature for 15 minutes.
-
The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered to be in the early stages of apoptosis.
Western Blotting for Apoptosis Markers
This technique is used to detect the cleavage of key proteins involved in the apoptotic cascade, such as caspases and poly(ADP-ribose) polymerase (PARP).
Protocol:
-
Following treatment with this compound, cell lysates are prepared using a suitable lysis buffer.
-
Protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for cleaved caspase-3, cleaved PARP, and a loading control (e.g., β-actin or GAPDH).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. An increase in the levels of cleaved caspase-3 and cleaved PARP confirms the induction of apoptosis.
Conclusion
The data consistently demonstrates that this compound acts as a potent inhibitor of tubulin polymerization across a variety of cancer cell lines. This primary mechanism of action leads to a predictable and verifiable cascade of downstream events, including G2/M cell cycle arrest and the induction of apoptosis. The experimental protocols outlined in this guide provide a robust framework for researchers to independently validate these findings in their specific cell models of interest. The broad-spectrum activity and well-defined mechanism of action make this compound a valuable tool for cancer research and a promising lead compound for further drug development.
NSC 689534 vs. Triapine: A Comparative Analysis for Researchers
A detailed guide for researchers, scientists, and drug development professionals comparing the mechanisms, efficacy, and experimental considerations of two prominent thiosemicarbazone-based anticancer agents.
This guide provides a comprehensive comparative analysis of two investigational anticancer compounds, NSC 689534 and Triapine. Both belong to the thiosemicarbazone class of molecules and have demonstrated notable antitumor activity, yet they operate through distinct primary mechanisms of action. This document summarizes their performance based on available experimental data, details the methodologies for key experiments, and visualizes their signaling pathways to aid in research and development decisions.
At a Glance: Key Differences
| Feature | This compound | Triapine |
| Primary Mechanism | Induction of Oxidative & Endoplasmic Reticulum (ER) Stress | Inhibition of Ribonucleotide Reductase (RNR) |
| Metal Ion Cofactor | Copper (Cu²⁺) dependent activity | Iron (Fe²⁺/Fe³⁺) chelation is central to activity |
| Molecular Target | Cellular redox homeostasis pathways | Ribonucleotide Reductase (RNR) enzyme |
| Downstream Effects | ROS production, glutathione (B108866) depletion, protein unfolding | Depletion of dNTP pools, DNA synthesis inhibition |
| Clinical Development | Preclinical | Multiple Phase I and II clinical trials |
Performance Data: A Quantitative Comparison
The following tables summarize the in vitro cytotoxicity of this compound and Triapine in various cancer cell lines. It is important to note that direct head-to-head comparative studies are limited, and experimental conditions may vary between studies.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) - this compound alone | IC50 (µM) - this compound with Cu²⁺ |
| HL-60 | Acute Promyelocytic Leukemia | 0.85[1] | 0.2[1] |
| PC-3 | Prostate Cancer | 2.1[1] | 0.4[1] |
Data indicates a 4- to 5-fold enhancement of cytotoxic activity in the presence of copper.[1]
Table 2: In Vitro Cytotoxicity of Triapine (NCI-60 Panel)
| Parameter | Value (µM) | Cell Lines |
| Average GI50 | 1.6[2] | NCI-60 panel |
The GI50 is the concentration required to inhibit cell growth by 50%. The NCI-60 panel is a diverse set of 60 human cancer cell lines.
Mechanisms of Action and Signaling Pathways
This compound: Induction of Oxidative and ER Stress
This compound's anticancer activity is critically dependent on its ability to chelate copper. The resulting this compound/Cu²⁺ complex is a potent inducer of reactive oxygen species (ROS), leading to significant oxidative stress within the cancer cell.[1][3] This surge in ROS depletes cellular glutathione and protein thiols, overwhelming the cell's antioxidant defenses.[1] The high levels of oxidative stress subsequently trigger the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress, ultimately leading to apoptosis.[1][3] Interestingly, the activity of this compound is attenuated by iron.[1]
References
- 1. A Copper Chelate of Thiosemicarbazone this compound induces Oxidative/ER Stress and Inhibits Tumor Growth In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A copper chelate of thiosemicarbazone this compound induces oxidative/ER stress and inhibits tumor growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Role of ROS in NSC 689534-Induced Cell Death: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel anticancer agent NSC 689534 with other established and emerging compounds that induce cell death through the generation of reactive oxygen species (ROS). The objective is to elucidate the pivotal role of ROS in the mechanism of action of this compound and to benchmark its performance against alternative therapeutic strategies that leverage oxidative stress to eliminate cancer cells.
Introduction to this compound and ROS-Mediated Cell Death
This compound is a thiosemicarbazone that, particularly when chelated with copper (this compound/Cu²⁺), exhibits potent anticancer activity.[1][2] A primary mechanism of its cytotoxicity is the induction of intracellular ROS, leading to oxidative stress, endoplasmic reticulum (ER) stress, and ultimately, cell death.[1][2] The mode of cell death induced by this compound/Cu²⁺ appears to be cell-type dependent, with apoptosis observed in cell lines like HL-60 (human promyelocytic leukemia) and predominantly necrosis in others such as PC-3 (human prostate carcinoma).[2] The critical role of ROS is underscored by the observation that pretreatment with the antioxidant N-acetyl-l-cysteine (NAC) impairs the compound's cytotoxic activity.[2]
Understanding the nuances of ROS-induced cell death is paramount in cancer therapy. While moderate levels of ROS can promote cell proliferation and survival, excessive ROS generation can overwhelm the cellular antioxidant capacity, leading to damage of macromolecules and activation of cell death pathways.[3][4][5] This guide will compare this compound/Cu²⁺ with other agents that exploit this vulnerability in cancer cells.
Comparative Analysis of ROS-Inducing Anticancer Agents
This section compares the performance of this compound/Cu²⁺ with selected alternative compounds known to induce cell death via ROS generation. The data presented is compiled from various studies and standardized where possible for comparative purposes.
Table 1: Comparison of IC₅₀ Values and Cell Death Mechanisms
| Compound | Cell Line(s) | IC₅₀ (µM) | Primary Mode of Cell Death | Reference(s) |
| This compound/Cu²⁺ | HL-60 | Low µM range | Apoptosis | [2] |
| PC-3 | ~5 | Necrosis | [2] | |
| Psoralidin | SW480 (colon) | ~10-20 | Apoptosis | [6] |
| Eca9706 (esophageal) | ~10-20 | Apoptosis | [5] | |
| A549 (lung) | ~10-20 | Autophagy | [7] | |
| Thioridazine + Curcumin (B1669340) | AMC-HN4 (head & neck) | Synergistic | Apoptosis | [8] |
| Doxorubicin | H9c2 (cardiac) | ~1.0-1.5 | Apoptosis | [9] |
| Cisplatin | HCT116 (colon) | 50 | Apoptosis | [10] |
| SKOV3, OVCAR8 (ovarian) | ~4-8 µg/mL | Apoptosis | [11] |
Table 2: Comparison of ROS Induction and Effect of Antioxidants
| Compound | Cell Line(s) | ROS Induction (Fold Increase) | Effect of Antioxidant (NAC) | Reference(s) |
| This compound/Cu²⁺ | HL-60, PC-3 | Not specified | Impaired activity | [1][2] |
| Psoralidin | MCF-7 (breast) | Significant increase | Reversed DNA damage & autophagy | |
| A549 (lung) | Significant increase | Reversed cytotoxicity | [7] | |
| Thioridazine + Curcumin | AMC-HN4 | Increased ROS levels | Inhibited Nrf2 translocation | [8] |
| Doxorubicin | H9c2 | Dose-dependent increase | Not specified | [9] |
| Cisplatin | HCT116 | ~2-fold | Prevented ROS increase | [10] |
| SKOV3, OVCAR8 | Dose-dependent increase | Decreased apoptosis | [11] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in ROS-induced cell death is crucial for a deeper understanding. The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows.
Figure 1: Simplified signaling pathway of this compound/Cu²⁺-induced cell death.
Figure 2: General experimental workflow for assessing ROS-induced cell death.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays cited in this guide.
Measurement of Intracellular ROS using Dichlorodihydrofluorescein Diacetate (DCFH-DA)
-
Cell Seeding: Seed cells in a 96-well plate or on coverslips in a 6-well plate and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with the desired concentrations of the ROS-inducing compound for the specified duration.
-
Staining:
-
Wash the cells twice with phosphate-buffered saline (PBS).
-
Incubate the cells with 5-10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
-
Measurement:
-
Wash the cells twice with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader or a fluorescence microscope. The excitation and emission wavelengths for dichlorofluorescein (DCF) are typically around 485 nm and 535 nm, respectively.
-
Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Drug Treatment: Treat the cells with various concentrations of the test compound for the desired time period.
-
MTT Incubation:
-
Remove the treatment medium.
-
Add 100 µL of fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well.
-
Incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
-
Solubilization:
-
Carefully remove the MTT solution.
-
Add 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide (B87167) (DMSO) or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Gently shake the plate to dissolve the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Apoptosis Detection using Annexin V-FITC Staining
-
Cell Preparation:
-
Treat cells with the compound of interest for the indicated time.
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Apoptotic cells will be Annexin V positive and PI negative (early apoptosis) or Annexin V and PI positive (late apoptosis/necrosis).
-
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Curcumin inhibits proliferation and promotes apoptosis of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Redox Regulation in Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid reactive oxygen species (ROS) generation induced by curcumin leads to caspase-dependent and -independent apoptosis in L929 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ROS-generating nanoplatforms as selective and tunable therapeutic weapons against cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Abundance of reactive oxygen species (ROS) is associated with tumor aggressiveness, immune response and worse survival in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combined ROS Sensitive Folate Receptor Targeted Micellar Formulations of Curcumin Effective Against Rheumatoid Arthritis in Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. knowledge.lonza.com [knowledge.lonza.com]
Navigating the Landscape of Platinum-Resistant Cancers: A Comparative Analysis of NSC 689534 and Alternative Therapeutic Strategies
For Immediate Release
In the persistent battle against platinum-resistant cancers, researchers and clinicians are in a continuous search for novel therapeutic agents that can overcome entrenched resistance mechanisms. This guide provides a comprehensive comparison of the investigational compound NSC 689534 with established and emerging treatments for platinum-resistant malignancies, with a particular focus on ovarian cancer. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of efficacy, mechanisms of action, and experimental protocols to inform future research and clinical trial design.
Executive Summary
Platinum-based chemotherapies are a cornerstone of treatment for many cancers; however, the development of resistance is a major clinical challenge, leading to poor patient outcomes. This compound, a thiosemicarbazone derivative, has emerged as a compound of interest due to its unique mechanism of action. Unlike platinum agents that primarily induce DNA damage, this compound, particularly when chelated with copper, exerts its anticancer effects by inducing overwhelming oxidative and endoplasmic reticulum (ER) stress, leading to apoptosis. This distinct mechanism presents a promising avenue to bypass the conventional pathways of platinum resistance.
This guide will delve into the preclinical evidence for this compound and compare its potential efficacy with current standard-of-care and novel therapies for platinum-resistant cancers, including:
-
Standard Chemotherapy: Pegylated Liposomal Doxorubicin (B1662922) and Gemcitabine (B846)
-
Targeted Therapy: Bevacizumab (an anti-angiogenic agent)
-
Antibody-Drug Conjugate (ADC): Mirvetuximab Soravtansine (B3322474)
By presenting available quantitative data, detailed experimental methodologies, and visual representations of pathways and workflows, this guide aims to provide a clear and objective resource for the scientific community.
Mechanism of Action: A Divergent Approach to Inducing Cell Death
The primary mechanism of action of this compound, when complexed with copper (this compound/Cu2+), is the induction of robust oxidative stress. This is achieved through the generation of reactive oxygen species (ROS), which overwhelms the cell's antioxidant defenses. The surge in ROS leads to widespread cellular damage, including lipid peroxidation, protein aggregation, and DNA damage, ultimately triggering the intrinsic apoptotic pathway. Furthermore, this compound/Cu2+ has been shown to induce ER stress, another potent trigger for apoptosis.
This mechanism stands in contrast to platinum-based drugs, which primarily form adducts with DNA, leading to cell cycle arrest and apoptosis. Resistance to platinum can arise from various mechanisms, including reduced drug accumulation, increased DNA repair capacity, and evasion of apoptosis. The oxidative stress-inducing properties of this compound offer a potential strategy to circumvent these resistance mechanisms.
Below is a diagram illustrating the proposed signaling pathway of this compound/Cu2+ leading to apoptosis.
Comparative Efficacy in Platinum-Resistant Cancers
Direct comparative clinical trials between this compound and other agents in platinum-resistant cancers have not yet been conducted. However, by examining preclinical data for this compound and clinical trial data for approved and investigational therapies, we can draw preliminary comparisons.
Data Presentation: Quantitative Efficacy Data
| Therapeutic Agent | Cancer Type (Setting) | Efficacy Metric | Value | Reference |
| This compound | Various Cancer Cell Lines (Preclinical) | IC50 | Low micromolar range | [1][2] |
| Pegylated Liposomal Doxorubicin | Platinum-Resistant Ovarian Cancer | Overall Response Rate (ORR) | 10-20% | [3] |
| Median Progression-Free Survival (PFS) | 3.1-3.9 months | [3] | ||
| Gemcitabine | Platinum-Resistant Ovarian Cancer | Overall Response Rate (ORR) | 15-20% | [4] |
| Median Progression-Free Survival (PFS) | 3.6-4.2 months | [4] | ||
| Bevacizumab + Chemotherapy | Platinum-Resistant Ovarian Cancer | Overall Response Rate (ORR) | 27.3% | [5] |
| Median Progression-Free Survival (PFS) | 6.7 months | [5] | ||
| Mirvetuximab Soravtansine | FRα-high Platinum-Resistant Ovarian Cancer | Overall Response Rate (ORR) | 32.4% | [6] |
| Median Progression-Free Survival (PFS) | 4.3 months | [6] |
Note: It is crucial to interpret this data with caution, as it is derived from different study designs and patient populations. The preclinical data for this compound is not directly comparable to the clinical trial data for the other agents.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of the experimental protocols for the key therapies discussed.
This compound: Preclinical In Vitro and In Vivo Models
-
In Vitro Cytotoxicity Assay:
-
Cell Lines: A variety of human cancer cell lines, including HL-60 (promyelocytic leukemia).
-
Treatment: Cells are treated with a range of concentrations of this compound, both with and without the addition of copper (CuCl2), for a specified duration (e.g., 48-72 hours).
-
Assay: Cell viability is typically assessed using a colorimetric assay such as MTT or a fluorescence-based assay.
-
Endpoint: The half-maximal inhibitory concentration (IC50) is calculated to determine the potency of the compound.
-
-
In Vivo Xenograft Model (HL-60):
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or athymic nude mice).
-
Tumor Implantation: Human cancer cells (e.g., HL-60) are subcutaneously injected into the flank of the mice.
-
Treatment: Once tumors reach a palpable size, mice are treated with this compound/Cu2+ (or vehicle control) via a specified route (e.g., intraperitoneal injection) and schedule.
-
Endpoints: Tumor volume is measured regularly, and at the end of the study, tumors are excised for further analysis (e.g., immunohistochemistry).
-
Alternative Therapies: Clinical Trial Protocols in Platinum-Resistant Ovarian Cancer
-
Pegylated Liposomal Doxorubicin:
-
Dosage and Administration: Typically administered as an intravenous infusion at a dose of 40-50 mg/m² every 4 weeks.
-
Treatment Cycles: Treatment is continued until disease progression or unacceptable toxicity.
-
-
Gemcitabine:
-
Dosage and Administration: Administered as an intravenous infusion at a dose of 1000-1250 mg/m² on days 1, 8, and 15 of a 28-day cycle.
-
Treatment Cycles: Cycles are repeated until disease progression or unacceptable toxicity.
-
-
Bevacizumab (in combination with chemotherapy - AURELIA trial): [5]
-
Dosage and Administration: Bevacizumab is administered intravenously at a dose of 10 mg/kg every 2 weeks or 15 mg/kg every 3 weeks, in combination with standard chemotherapy (paclitaxel, topotecan, or pegylated liposomal doxorubicin).[5]
-
Treatment Cycles: Treatment continues until disease progression or unacceptable toxicity.[5]
-
-
Mirvetuximab Soravtansine (SORAYA trial): [6]
-
Patient Population: Patients with platinum-resistant ovarian cancer with high folate receptor-alpha (FRα) expression.[6]
-
Dosage and Administration: Administered intravenously at a dose of 6 mg/kg (adjusted ideal body weight) every 3 weeks.[6]
-
Treatment Cycles: Treatment is continued until disease progression or unacceptable toxicity.[6]
-
Visualizing Experimental and Logical Workflows
To further clarify the processes involved in evaluating these therapies, the following diagrams illustrate a typical experimental workflow for preclinical drug screening and the logical flow of patient stratification in a clinical trial for a targeted therapy.
Conclusion and Future Directions
This compound presents a compelling preclinical profile as a potential therapeutic agent for cancers that have developed resistance to conventional DNA-damaging agents. Its mechanism of inducing oxidative and ER stress offers a rational approach to overcoming platinum resistance. However, it is important to emphasize that this compound is still in the early stages of investigation, and extensive further research, including studies in platinum-resistant cancer models and eventually well-designed clinical trials, is necessary to validate its efficacy and safety in a clinical setting.
In contrast, agents like bevacizumab and mirvetuximab soravtansine have demonstrated clinical benefit in specific populations of patients with platinum-resistant ovarian cancer and are valuable additions to the therapeutic armamentarium. The continued exploration of novel compounds with distinct mechanisms of action, such as this compound, alongside the strategic use of approved targeted therapies, will be crucial in improving outcomes for patients with these challenging malignancies. Future research should focus on identifying predictive biomarkers for response to these novel agents to enable a more personalized approach to treatment.
References
- 1. Phase 2 trial of single-agent gemcitabine in platinum-paclitaxel refractory ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AURELIA Trial: Adding Bevacizumab to Chemotherapy Improves Outcomes in Platinum-Resistant Recurrent Ovarian Cancer - The ASCO Post [ascopost.com]
- 3. Phase II study of gemcitabine in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bevacizumab combined with chemotherapy for platinum-resistant recurrent ovarian cancer: The AURELIA open-label randomized phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. Final overall survival results of phase III GCIG CALYPSO trial of pegylated liposomal doxorubicin and carboplatin vs paclitaxel and carboplatin in platinum-sensitive ovarian cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Autophagy and ER Stress Induction: A Comparative Guide for Researchers
A Note on NSC689534: Extensive searches of publicly available scientific literature and databases did not yield specific information regarding the effects of NSC689534 on autophagy and Endoplasmic Reticulum (ER) stress. Therefore, this guide provides a comparative framework using well-characterized compounds known to modulate these pathways: Tunicamycin (B1663573), Thapsigargin (B1683126), and Bortezomib (B1684674). This guide is intended to serve as a blueprint for researchers and drug development professionals on how to conduct and present a cross-validation study for a compound of interest.
Introduction
Autophagy and Endoplasmic Reticulum (ER) stress are two interconnected cellular processes crucial for maintaining cellular homeostasis. Dysregulation of these pathways is implicated in numerous diseases, including cancer, neurodegenerative disorders, and metabolic diseases. Consequently, compounds that modulate autophagy and ER stress are of significant interest in drug discovery and development.
This guide provides a comparative analysis of three well-established inducers of autophagy and ER stress:
-
Tunicamycin (TM): An inhibitor of N-linked glycosylation that causes the accumulation of unfolded proteins in the ER, thereby inducing the Unfolded Protein Response (UPR) and subsequent ER stress.[1][2][3]
-
Thapsigargin (Tg): An inhibitor of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA), which disrupts calcium homeostasis in the ER, leading to ER stress.[2][4][5][6]
-
Bortezomib (BTZ): A proteasome inhibitor that leads to the accumulation of ubiquitinated proteins, causing ER stress and inducing autophagy.[7][8][9][10][11]
We will compare their effects on key markers of autophagy and ER stress, provide detailed experimental protocols for their assessment, and visualize the involved signaling pathways.
Comparative Data on Autophagy and ER Stress Markers
The following tables summarize the expected effects of Tunicamycin, Thapsigargin, and Bortezomib on key protein markers for autophagy and ER stress. The data is compiled from various in vitro studies.
Table 1: Effects on Autophagy Markers
| Marker | Tunicamycin | Thapsigargin | Bortezomib | Method of Detection |
| LC3-I to LC3-II Conversion | Increased | Increased | Increased | Western Blot, Immunofluorescence |
| p62/SQSTM1 Levels | Decreased (initially), may increase with prolonged stress | Decreased (initially), may increase with blocked flux | Decreased (initially), may increase with prolonged stress | Western Blot, Immunofluorescence |
| ATG5-ATG12 Conjugate | Increased | Increased | Increased | Western Blot |
| BECLIN-1 Levels | Increased | Increased | Increased | Western Blot |
Table 2: Effects on ER Stress Markers (Unfolded Protein Response - UPR)
| Marker | Tunicamycin | Thapsigargin | Bortezomib | Method of Detection | | :--- | :--- | :--- | :--- | | GRP78/BiP Expression | Increased | Increased | Increased | Western Blot, RT-qPCR | | PERK Phosphorylation | Increased | Increased | Increased | Western Blot | | eIF2α Phosphorylation | Increased | Increased | Increased | Western Blot | | ATF4 Expression | Increased | Increased | Increased | Western Blot, RT-qPCR | | IRE1α Phosphorylation | Increased | Increased | Increased | Western Blot | | XBP1 Splicing | Increased | Increased | Increased | RT-PCR | | CHOP/GADD153 Expression | Increased | Increased | Increased | Western Blot, RT-qPCR |
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Use relevant cell lines for the research question (e.g., HeLa, HEK293, U2OS for general studies; specific cancer cell lines for oncology research).
-
Culture Conditions: Maintain cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Seed cells to achieve 70-80% confluency at the time of treatment. Prepare stock solutions of Tunicamycin (in DMSO), Thapsigargin (in DMSO), and Bortezomib (in DMSO or saline) at appropriate concentrations. Treat cells with the desired final concentrations for the indicated time points. A vehicle control (e.g., DMSO) should always be included.
Western Blot Analysis
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on SDS-polyacrylamide gels and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against the markers of interest (see Tables 1 & 2) overnight at 4°C. After washing, incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Immunofluorescence for LC3 Puncta Formation
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate.
-
Treatment: Treat cells as described in section 3.1.
-
Fixation and Permeabilization: After treatment, wash cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Staining: Block with 1% BSA in PBS for 30 minutes. Incubate with an anti-LC3B antibody for 1 hour. After washing, incubate with a fluorescently labeled secondary antibody for 1 hour in the dark. Counterstain nuclei with DAPI.
-
Imaging: Mount the coverslips on glass slides and visualize using a fluorescence microscope. Autophagy induction is indicated by the formation of punctate LC3 staining.
RT-PCR for XBP1 Splicing
-
RNA Extraction: Extract total RNA from treated cells using a suitable RNA isolation kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
PCR Amplification: Amplify the XBP1 cDNA using primers that flank the 26-nucleotide intron that is removed upon IRE1α-mediated splicing.
-
Gel Electrophoresis: Resolve the PCR products on an agarose (B213101) gel. The unspliced and spliced forms of XBP1 will appear as distinct bands of different sizes.
Signaling Pathways and Visualizations
The following diagrams illustrate the signaling pathways involved in ER stress-induced autophagy.
Figure 1: The Unfolded Protein Response (UPR) and its link to autophagy induction.
Figure 2: A generalized experimental workflow for cross-validating the effects of a compound on autophagy and ER stress.
Conclusion
This guide provides a framework for the comparative analysis of compounds that modulate autophagy and ER stress. By utilizing the described experimental protocols and data presentation formats, researchers can systematically evaluate and cross-validate the effects of novel compounds. The provided examples of Tunicamycin, Thapsigargin, and Bortezomib illustrate the expected outcomes for well-characterized inducers of these pathways. This structured approach will facilitate the clear and objective comparison of a compound's performance with existing alternatives, supported by robust experimental data, which is essential for advancing drug discovery efforts in related disease areas.
References
- 1. The kinase PERK and the transcription factor ATF4 play distinct and essential roles in autophagy resulting from tunicamycin-induced ER stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Endoplasmic reticulum stress induced by tunicamycin and thapsigargin protects against transient ischemic brain injury: Involvement of PARK2-dependent mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tunicamycin induced endoplasmic reticulum stress promotes apoptosis of prostate cancer cells by activating mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DISTINCT AUTOPHAGOSOMAL-LYSOSOMAL FUSION MECHANISM REVEALED BY THAPSIGARGIN-INDUCED AUTOPHAGY ARREST - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Autophagy Is Activated for Cell Survival after Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. under40.it [under40.it]
- 8. Combined inhibition of autophagy and Nrf2 signaling augments bortezomib-induced apoptosis by increasing ROS production and ER stress in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Endoplasmic reticulum stress and autophagy participate in apoptosis induced by bortezomib in cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sequential treatment with celecoxib and bortezomib enhances the ER stress-mediated autophagy-associated cell death of colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Identity of NSC 689534 Undetermined, Precluding Direct Comparison to Standard Chemotherapy
A comprehensive search and analysis of publicly available scientific and clinical databases has been unable to definitively identify the chemical structure, mechanism of action, or any associated preclinical or clinical data for the compound designated as NSC 689534. This designation is likely an internal identifier used by the U.S. National Cancer Institute's (NCI) Developmental Therapeutics Program (DTP), but the specific details of this compound have not been disclosed in the public domain.
Without the fundamental knowledge of the compound's identity, a direct and meaningful comparison to standard chemotherapy agents is not possible. Such a comparison would necessitate information on its molecular target, in vitro and in vivo efficacy, and toxicological profile.
The NCI's DTP screens a vast number of compounds for potential anticancer activity. Compounds are assigned NSC numbers for tracking purposes. While data for many of these compounds are publicly available through databases such as PubChem and the NCI's own data search tools, it appears that information regarding this compound has not been released. This could be for a variety of reasons, including but not limited to:
-
The compound did not show significant anticancer activity in initial screenings.
-
The compound is still in the early stages of preclinical development, and data has not yet been published.
-
Development of the compound has been discontinued (B1498344) for proprietary or other reasons.
For researchers, scientists, and drug development professionals interested in this specific compound, the most direct path to obtaining more information would be to contact the NCI's Developmental Therapeutics Program directly and inquire about the status and any available data for this compound.
Due to the lack of available data, the requested comparison guide, including data tables and visualizations, cannot be generated at this time. Further investigation is contingent on the successful identification of the compound associated with this compound.
Independent Verification of NSC 689534 Anti-Tumor Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-tumor activity of NSC 689534 with alternative thiosemicarbazones, Triapine (B1662405) and Dp44mT. The information presented is supported by experimental data from peer-reviewed scientific literature to aid in the independent verification of its therapeutic potential.
Executive Summary
This compound is a thiosemicarbazone-based compound that demonstrates anti-tumor activity, particularly when chelated with copper. Its mechanism of action involves the induction of oxidative and endoplasmic reticulum (ER) stress, leading to cancer cell death. This guide compares the in vitro cytotoxicity of this compound with two other well-characterized thiosemicarbazones, Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone) and Dp44mT (di-2-pyridylketone-4,4-dimethyl-3-thiosemicarbazone), both of which also function as metal-chelating agents with anti-cancer properties.
Data Presentation: In Vitro Cytotoxicity of Thiosemicarbazones
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound, Triapine, and Dp44mT in various cancer cell lines. Lower IC50 values indicate greater potency.
| Cell Line | Cancer Type | This compound (µM) | Triapine (µM) | Dp44mT (nM) |
| HL-60 | Leukemia | Low µM range[1] | - | 250 ± 55 |
| K562 | Leukemia | - | 0.476 ± 0.039 | 48 ± 9[2] |
| K/VP.5 | Leukemia (drug-resistant) | - | 0.661 ± 0.069 | 60 ± 12[2] |
| MCF-7 | Breast Cancer | - | - | - |
| HCT116 | Colon Cancer | - | - | - |
Signaling Pathways and Experimental Workflows
The anti-tumor activity of this compound is linked to the induction of oxidative and ER stress. The following diagrams illustrate the proposed signaling pathway and a general workflow for assessing the compound's activity.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound, Triapine, Dp44mT
-
Copper (II) Chloride (CuCl2)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Compound Preparation and Treatment:
-
Prepare stock solutions of this compound, Triapine, and Dp44mT in DMSO.
-
For this compound, prepare a 1:1 molar ratio complex with CuCl2 in culture medium immediately before use.
-
Prepare serial dilutions of the compounds and the this compound/Cu2+ complex in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, using a suitable software (e.g., GraphPad Prism).
Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)
This protocol measures the intracellular generation of ROS.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound/Cu2+ complex
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Phosphate-buffered saline (PBS)
-
Black 96-well plates
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a black 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound/Cu2+ complex for a specified time (e.g., 6-24 hours). Include positive (e.g., H2O2) and negative controls.
-
DCFH-DA Staining:
-
Remove the treatment medium and wash the cells once with warm PBS.
-
Add 100 µL of 10 µM DCFH-DA in serum-free medium to each well.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Fluorescence Measurement:
-
Remove the DCFH-DA solution and wash the cells twice with PBS.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
In Vivo Xenograft Model (Leukemia Model)
This protocol provides a general framework for evaluating the in vivo anti-tumor activity of this compound.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG mice)
-
HL-60 human leukemia cells
-
This compound and Copper (II) Chloride
-
Vehicle solution (e.g., saline, PEG400)
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Inoculate 5-10 x 10^6 HL-60 cells subcutaneously or intravenously into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor development. Once tumors are palpable and reach a certain size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Compound Administration:
-
Prepare the this compound/Cu2+ complex for in vivo administration. The formulation and route of administration (e.g., intraperitoneal, intravenous) should be optimized.
-
Administer the compound to the treatment group at a predetermined dose and schedule. The control group should receive the vehicle only.
-
-
Tumor Measurement and Body Weight Monitoring: Measure tumor volume with calipers every 2-3 days. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).
Conclusion
This compound, particularly as a copper complex, demonstrates anti-tumor activity through the induction of oxidative and ER stress. To fully validate its potential and establish a comprehensive comparative profile, further research is necessary to determine its IC50 values across a broader panel of cancer cell lines and to elucidate the specific molecular players involved in its activation of the unfolded protein response. The experimental protocols provided in this guide offer a framework for conducting such independent verification studies.
References
Comparative Analysis of Gene Expression Profiles Following NSC 689534 Treatment: An In-Silico and Literature-Based Approach
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticipated gene expression profiles following treatment with NSC 689534. As no direct experimental data on gene expression changes induced by this compound is publicly available, this analysis leverages its putative mechanism of action as an iron chelator. The guide compares the inferred effects of this compound with established gene expression alterations caused by well-characterized iron chelators, such as deferoxamine (B1203445) (DFO). This comparative framework offers valuable insights into the potential molecular consequences of this compound treatment and its relationship to other compounds in its class.
Inferred Mechanism of Action of this compound: Iron Chelation
While detailed mechanistic studies on this compound are limited, its activity profile within the National Cancer Institute's NCI-60 screen and other available data strongly suggest that it functions as an iron chelator. Iron is a critical cofactor for numerous cellular processes, including DNA synthesis, cell cycle progression, and metabolism. Cancer cells often exhibit an increased demand for iron, making them particularly vulnerable to iron-depleting agents. The primary mode of action of iron chelators is to sequester intracellular iron, leading to a state of iron deficiency that can trigger various cellular responses, including cell cycle arrest and apoptosis.[1][2]
Comparative Gene Expression Analysis: this compound vs. Known Iron Chelators
Based on its presumed function as an iron chelator, treatment with this compound is expected to induce a gene expression signature characteristic of cellular iron depletion. Studies on other iron chelators, such as deferoxamine (DFO) and 2-hydroxy-1-napthylaldehyde isonicotinoyl hydrazone, have identified a set of commonly regulated genes.[3][4] These alterations are largely mediated by the activation of Hypoxia-Inducible Factor-1α (HIF-1α) and the tumor suppressor p53.[3]
Table 1: Key Genes and Pathways Potentially Regulated by this compound and Other Iron Chelators
| Gene/Pathway | Expected Regulation by this compound (Inferred) | Observed Regulation by Other Iron Chelators (e.g., DFO) | Key Functions |
| Iron Metabolism & Transport | |||
| Transferrin Receptor 1 (TFRC) | Upregulation | Upregulation[5][6] | Cellular iron uptake |
| Divalent Metal Transporter 1 (DMT1/SLC11A2) | Upregulation | Upregulation[6] | Iron import into the cytoplasm |
| Ferritin (FTH1, FTL) | Downregulation | Downregulation[5][6] | Intracellular iron storage |
| Hypoxia and Angiogenesis | |||
| Hypoxia-Inducible Factor-1α (HIF-1α) | Stabilization and Activation | Stabilization and Activation[3][7] | Master regulator of hypoxic response |
| Vascular Endothelial Growth Factor (VEGF) | Upregulation | Upregulation[7] | Angiogenesis |
| Cell Cycle and Apoptosis | |||
| p53 | Activation | Activation[3] | Tumor suppressor, cell cycle arrest, apoptosis |
| p21 (CDKN1A) | Upregulation | Upregulation[2] | Cell cycle arrest |
| Cyclin D1 (CCND1) | Downregulation | Downregulation[1] | Cell cycle progression |
| N-Myc Downstream Regulated 1 (NDRG1) | Upregulation | Upregulation[1][2] | Tumor suppression, differentiation |
| Other Significantly Regulated Genes | |||
| Growth Differentiation Factor 15 (GDF15) | Upregulation | Upregulation[3][4] | Stress response, apoptosis |
| CITED2 | Upregulation | Upregulation[3][4] | Transcriptional coactivator, HIF-1α regulation |
| Early Growth Response 1 (EGR1) | Upregulation | Upregulation[3][4] | Transcription factor, cell growth and differentiation |
Experimental Protocols
As this guide is based on an in-silico and literature-based analysis, the following are generalized protocols for key experiments that would be required to validate the inferred gene expression changes upon this compound treatment.
Cell Culture and Drug Treatment
-
Cell Lines: A panel of relevant cancer cell lines (e.g., from the NCI-60 panel) should be selected.
-
Culture Conditions: Cells should be maintained in the recommended medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells would be seeded and allowed to adhere overnight. Subsequently, they would be treated with a range of concentrations of this compound (determined by prior dose-response assays) or a known iron chelator like DFO as a positive control for a specified time course (e.g., 24, 48 hours). A vehicle control (e.g., DMSO) would be run in parallel.
RNA Extraction and Gene Expression Analysis (RNA-Sequencing)
-
RNA Isolation: Total RNA would be extracted from treated and control cells using a commercially available kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions. RNA quality and quantity would be assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).
-
Library Preparation and Sequencing: RNA-sequencing libraries would be prepared from high-quality RNA samples using a standard kit (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina). The libraries would then be sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis: Raw sequencing reads would be quality-controlled and aligned to the human reference genome. Differential gene expression analysis would be performed to identify genes that are significantly up- or downregulated upon treatment with this compound compared to the vehicle control.
Quantitative Real-Time PCR (qRT-PCR) Validation
-
cDNA Synthesis: A subset of differentially expressed genes identified by RNA-seq would be selected for validation. First-strand cDNA would be synthesized from the extracted RNA using a reverse transcription kit.
-
qPCR: qRT-PCR would be performed using a real-time PCR system with SYBR Green or TaqMan probe-based assays. The relative expression of target genes would be normalized to a stable housekeeping gene (e.g., GAPDH, ACTB).
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Inferred signaling cascade of this compound as an iron chelator.
Caption: Workflow for analyzing gene expression after this compound treatment.
Caption: Logical framework for the comparative analysis of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. oncotarget.com [oncotarget.com]
- 3. Iron chelator-mediated alterations in gene expression: identification of novel iron-regulated molecules that are molecular targets of hypoxia-inducible factor-1 alpha and p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Iron chelator deferoxamine alters iron-regulatory genes and proteins and suppresses osteoblast phenotype in fetal rat calvaria cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Deferoxamine-induced high expression of TfR1 and DMT1 enhanced iron uptake in triple-negative breast cancer cells by activating IL-6/PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Chelating the valley of death: Deferoxamine’s path from bench to wound clinic [frontiersin.org]
Safety Operating Guide
Proper Disposal of NSC 689534 (Elesclomol): A Comprehensive Guide for Laboratory Professionals
Effective management and disposal of NSC 689534 (Elesclomol), a potent inducer of apoptosis, is critical for maintaining laboratory safety and environmental compliance. This document provides essential, step-by-step guidance for researchers, scientists, and drug development professionals on the proper handling and disposal of this compound. Adherence to these procedures will help mitigate risks and ensure a safe operational environment.
I. Essential Safety and Handling Information
Before initiating any disposal procedures, it is imperative to handle Elesclomol with the appropriate safety precautions. This compound is categorized as harmful if swallowed, in contact with skin, or inhaled, and it can cause skin and serious eye irritation.[1]
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-impermeable gloves that have been inspected prior to use.[2]
-
Eye Protection: Use safety glasses or goggles.[1]
-
Respiratory Protection: In case of insufficient ventilation or dust formation, use a full-face respirator.[2]
-
Protective Clothing: Wear suitable protective clothing to avoid skin contact.[2]
Handling:
-
Handle in a well-ventilated area to avoid the formation of dust and aerosols.[2][3]
-
Do not eat, drink, or smoke when using this product.[1]
II. Quantitative Data for this compound (Elesclomol)
The following table summarizes key quantitative data for Elesclomol, providing a quick reference for its physical and chemical properties.
| Property | Value |
| Chemical Name | N′1,N′3-dimethyl-N′1,N′3-bis(phenylcarbonothioyl)propanedihydrazide |
| Synonyms | Elesclomol, STA-4783[5] |
| CAS Number | 488832-69-5[1][2] |
| Molecular Formula | C₁₉H₂₀N₄O₂S₂[2][4] |
| Molar Mass | 400.52 g·mol⁻¹[2][5] |
| Appearance | Crystalline solid[4] |
| Solubility in DMSO | 25 mg/mL[4] |
| Solubility in DMF | 30 mg/mL[4] |
| Solubility in Ethanol | 0.1 mg/mL[4] |
| Storage Temperature | -20°C[4] |
| Stability | ≥ 4 years at -20°C[4][6] |
III. Step-by-Step Disposal Procedures
The proper disposal of Elesclomol waste is crucial to prevent environmental contamination and ensure regulatory compliance. Do not discharge Elesclomol or its containers into sewer systems, water, foodstuffs, or feed.[2]
Step 1: Waste Collection and Segregation
-
Collect all Elesclomol waste, including unused product, contaminated materials (e.g., absorbent paper, gloves, vials), and solutions.
-
Store waste in a suitable, closed, and properly labeled container.[2] The label should clearly indicate "Hazardous Waste" and "Elesclomol".
-
Segregate Elesclomol waste from other incompatible chemical waste streams.[7]
Step 2: Accidental Release and Spill Cleanup
-
In the event of a spill, evacuate personnel from the area.[2]
-
Ensure adequate ventilation and remove all sources of ignition.[2]
-
Wear appropriate PPE as outlined in Section I.
-
For liquid spills, absorb with a finely-powdered liquid-binding material such as diatomite or universal binders.[1]
-
For solid spills, carefully collect the material to avoid dust formation.[2]
-
Decontaminate surfaces and equipment by scrubbing with alcohol.[1]
-
Collect all contaminated materials and place them in a sealed container for disposal as hazardous waste.[1][2]
Step 3: Final Disposal
-
The primary recommended method for the disposal of Elesclomol is through a licensed chemical destruction plant.[2]
-
Controlled incineration with flue gas scrubbing is another acceptable disposal method.[2]
-
Never dispose of Elesclomol by evaporation, in the regular trash, or down the sewer.[7]
Step 4: Container Disposal
-
Empty containers should be triple-rinsed (or equivalent) with a suitable solvent.[2]
-
The rinsate should be collected and disposed of as hazardous waste.
-
After proper rinsing, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, or offered for recycling or reconditioning.[2]
-
Combustible packaging materials may be disposed of via controlled incineration with flue gas scrubbing.[2]
IV. Experimental Protocols Cited
The disposal procedures outlined above are based on standard chemical safety protocols and information from safety data sheets. No specific experimental protocols for the disposal of Elesclomol were cited in the provided search results. The methodologies are derived from general principles of hazardous waste management.
V. Visual Workflow for Elesclomol Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound (Elesclomol).
Caption: Logical workflow for the safe disposal of this compound (Elesclomol).
This comprehensive guide provides the necessary information for the safe and compliant disposal of this compound (Elesclomol). By following these procedures, laboratory professionals can minimize risks and contribute to a culture of safety.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Elesclomol - Wikipedia [en.wikipedia.org]
- 6. caymanchem.com [caymanchem.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
